molecular formula C23H29NO7 B594062 Fischerin CAS No. 134822-63-2

Fischerin

Número de catálogo: B594062
Número CAS: 134822-63-2
Peso molecular: 431.485
Clave InChI: LNTGLCDRWWFPDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fischerin is a toxic secondary metabolite isolated from the ascomycete fungus, Neosartorya fischeri var. fischeri . The chemical structure of this compound has been determined to contain a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety, a scaffold recognized for its diverse biological activities . This compound has been shown to induce lethal peritonitis in mouse models, highlighting its significant toxicity and making it a compound of interest in toxicological and microbiological research . The 2-pyridone core is medicinally important and present in various bioactive natural products and pharmaceuticals, indicating its relevance for studies in natural product chemistry and drug discovery . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Propiedades

Número CAS

134822-63-2

Fórmula molecular

C23H29NO7

Peso molecular

431.485

Nombre IUPAC

5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)pyridin-2-one

InChI

InChI=1S/C23H29NO7/c1-11-6-7-12-4-2-3-5-13(12)16(11)19(27)17-18(26)14(10-24(30)22(17)28)23(29)9-8-15(25)20-21(23)31-20/h6-7,10-13,15-16,20-21,25-26,29-30H,2-5,8-9H2,1H3

Clave InChI

LNTGLCDRWWFPDI-UHFFFAOYSA-N

SMILES

CC1C=CC2CCCCC2C1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O

Sinónimos

fischerin

Origen del producto

United States

Foundational & Exploratory

Fischerin: A Technical Guide to its Discovery, Biology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fischerin is a mycotoxin produced by the fungus Neosartorya fischeri. First identified in 1993, its structure was later revised in 2019. Initial studies revealed its potent toxicity in vivo, causing lethal peritonitis in mice. More recent research has uncovered a neuroprotective role for this compound in the context of glutamate-induced excitotoxicity, mediated through the MAPK signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, characterization, and biological evaluation, as well as a summary of the available quantitative data and a visualization of its known signaling pathway.

Introduction and History

This compound was first isolated as a toxic metabolite from the ascomycete Neosartorya fischeri var. fischeri in 1993.[1] The initial structural elucidation described a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety. Early in vivo studies demonstrated its toxicity, with administration to mice resulting in lethal peritonitis.

For over two decades, this compound remained a relatively obscure mycotoxin. However, a 2019 study led to its "rediscovery" and a significant revision of its structure using modern analytical techniques, including microcrystal electron diffraction (MicroED). This study also provided the first insights into its potential therapeutic applications, revealing a neuroprotective effect against glutamate-induced cytotoxicity in hippocampal HT22 cells.

Physicochemical Properties and Structure

The revised structure of this compound, as determined in 2019, is a complex polyketide-nonribosomal peptide hybrid. The full stereochemistry was elucidated using advanced crystallographic and spectroscopic methods.

Spectroscopic Data Summary:

TechniqueKey Observations
¹H NMR Characteristic signals for the pyridone and polyketide moieties.
¹³C NMR Resonances corresponding to the carbonyls, olefinic carbons, and aliphatic carbons of the core structure.
HR-MS Provides the exact mass and molecular formula.
IR Absorption bands indicative of hydroxyl, carbonyl, and amide functional groups.
UV-Vis Maxima corresponding to the chromophores within the molecule.

Note: Detailed spectral data can be found in the primary literature.

Biological Activity and Mechanism of Action

In Vivo Toxicity

The initial 1993 study reported that this compound caused lethal peritonitis in mice upon intraperitoneal injection.[1] While the exact LD50 value was not explicitly stated in the abstract, the study highlights its potent in vivo toxicity.

Table 1: In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationObserved EffectLD50Reference
MiceIntraperitonealLethal peritonitisNot explicitly reportedFujimoto et al., 1993
In Vitro Cytotoxicity and Neuroprotection

A 2019 study demonstrated that this compound exhibits neuroprotective effects against glutamate-induced cytotoxicity in the mouse hippocampal cell line HT22.[2][3] Glutamate-induced toxicity in these cells is a well-established model for studying oxidative stress-mediated neuronal cell death.

This compound was found to mitigate this toxicity by:

  • Inhibiting the accumulation of reactive oxygen species (ROS).

  • Suppressing the influx of calcium ions (Ca²⁺).

  • Inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.

Table 2: In Vitro Biological Activity of this compound

Cell LineAssayEffectIC50/EC50Reference
HT22Glutamate-induced cytotoxicityNeuroprotectiveNot explicitly reportedBang et al., 2019
Signaling Pathway

The neuroprotective effect of this compound is mediated through the modulation of the MAPK signaling pathway. In the context of glutamate-induced excitotoxicity, the overactivation of this pathway contributes to neuronal apoptosis. This compound's ability to inhibit the phosphorylation of JNK, ERK, and p38 suggests it acts upstream of these kinases to prevent the downstream cascade leading to cell death.

Fischerin_Signaling_Pathway This compound's Neuroprotective Mechanism of Action Glutamate Glutamate Oxidative_Stress Oxidative Stress (ROS Accumulation) Glutamate->Oxidative_Stress Ca_Influx Ca²⁺ Influx Glutamate->Ca_Influx MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK Ca_Influx->MAPKKK JNK JNK MAPKKK->JNK phosphorylates p38 p38 MAPKKK->p38 phosphorylates ERK ERK MAPKKK->ERK phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis This compound This compound This compound->Oxidative_Stress inhibits This compound->Ca_Influx inhibits This compound->MAPKKK inhibits (downregulates phosphorylation)

This compound's Neuroprotective Signaling Pathway

Experimental Protocols

Fungal Culture and this compound Production

Fungal_Culture_Workflow Workflow for this compound Production cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate Potato Dextrose Agar (PDA) with Neosartorya fischeri Incubation Incubate at 28°C for 14-21 days Inoculation->Incubation Harvest Harvest mycelium and agar Incubation->Harvest Extraction Extract with ethyl acetate Harvest->Extraction Concentration Concentrate in vacuo Extraction->Concentration Silica_Gel Silica Gel Column Chromatography (e.g., Hexane:EtOAc gradient) Concentration->Silica_Gel HPLC Reverse-Phase HPLC (e.g., C18 column, MeCN:H₂O gradient) Silica_Gel->HPLC Crystallization Crystallization HPLC->Crystallization

This compound Production and Isolation Workflow

Protocol for Fungal Culture:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates according to the manufacturer's instructions.

  • Inoculation: Inoculate the center of the PDA plates with a pure culture of Neosartorya fischeri.

  • Incubation: Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient mycelial growth and secondary metabolite production are observed.

Protocol for Extraction and Purification:

  • Harvesting: Cut the agar containing the fungal mycelium into small pieces.

  • Extraction: Submerge the agar pieces in ethyl acetate and agitate for 24-48 hours at room temperature. Repeat the extraction process three times.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate the fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

  • Reverse-Phase HPLC: Further purify the this compound-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain pure crystals for characterization.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

Materials:

  • HT22 mouse hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 5 mM to induce excitotoxicity. Include control wells with untreated cells and cells treated with glutamate alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis of MAPK Phosphorylation

Materials:

  • HT22 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat HT22 cells as described in the cytotoxicity assay, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions

The discovery of this compound's neuroprotective properties opens up new avenues for research. Future studies should focus on:

  • Determining the precise LD50 and IC50 values to provide a more quantitative understanding of its toxicity and therapeutic window.

  • Elucidating the upstream targets of this compound in the MAPK signaling pathway.

  • Investigating the structure-activity relationship of this compound derivatives to optimize its neuroprotective effects and reduce its toxicity.

  • Evaluating the efficacy of this compound in in vivo models of neurodegenerative diseases.

References

Chemical structure and properties of Fischerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin is a complex mycotoxin produced by the fungus Neosartorya fischeri.[1] Initially identified as a toxic metabolite, recent research has unveiled its potential as a neuroprotective agent. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound is a structurally intricate molecule featuring a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1] Its systematic IUPAC name is 3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxypyridin-2-one.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxypyridin-2-one
Molecular Formula C₂₃H₂₉NO₇
Molecular Weight 431.5 g/mol
CAS Number 134822-63-2
PubChem CID 139587915
SMILES C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The following table summarizes available computed and experimental data.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 431.5 g/mol PubChem (Computed)
XLogP3 1.3PubChem (Computed)
Hydrogen Bond Donors 5PubChem (Computed)
Hydrogen Bond Acceptors 8PubChem (Computed)
Optical Rotation [α]²⁰D -28° (c = 0.10, CHCl₃)Experimental[2]

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

Biological Activity and Mechanism of Action

This compound exhibits a dual biological profile, demonstrating both toxicity and neuroprotective effects.

Toxicity

Initial studies on this compound identified it as a toxic metabolite. It has been reported to cause lethal peritonitis in mice.[1][3] The precise mechanism of this toxicity and quantitative data such as LD50 values are not yet fully elucidated and require further investigation.

Neuroprotective Activity

More recent research has highlighted the significant neuroprotective potential of this compound. It has been shown to protect against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.[2][4][5]

The primary mechanism of its neuroprotective action involves the modulation of several key signaling pathways:

  • Inhibition of Reactive Oxygen Species (ROS) Production: this compound effectively blocks the excessive production of ROS induced by glutamate, thereby mitigating oxidative stress, a key contributor to neuronal cell death.[2][4]

  • Reduction of Calcium Influx: It prevents the pathological influx of calcium ions (Ca²⁺) into neuronal cells, a critical event in the excitotoxic cascade.[2][4]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound inhibits the phosphorylation of several MAPKs, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[2][4][5] The dysregulation of these pathways is closely linked to neuronal apoptosis.

Fischerin_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate ROS ROS Production Glutamate->ROS induces Ca_Influx Ca²⁺ Influx Glutamate->Ca_Influx induces MAPK_Activation MAPK Activation (JNK, ERK, p38) ROS->MAPK_Activation activates Ca_Influx->MAPK_Activation activates Neuronal_Death Neuronal Cell Death MAPK_Activation->Neuronal_Death leads to This compound This compound This compound->ROS This compound->Ca_Influx This compound->MAPK_Activation Fischerin_Isolation_Workflow start Culture of Neosartorya fischeri extraction Extraction of Culture Broth and/or Mycelia (e.g., with Ethyl Acetate) start->extraction concentration Concentration of Crude Extract (e.g., under reduced pressure) extraction->concentration chromatography Chromatographic Separation (e.g., Silica Gel Column Chromatography, preparative HPLC) concentration->chromatography purification Purification of this compound Fractions chromatography->purification characterization Structural Elucidation and Purity Assessment (NMR, MS, etc.) purification->characterization end Pure this compound characterization->end

References

The Fischerin Biosynthesis Pathway in Aspergillus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fischerin is a fungal secondary metabolite belonging to the pyrone class of polyketide-nonribosomal peptide hybrid compounds, initially isolated from Neosartorya fischeri (a teleomorph of Aspergillus fischeri). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Aspergillus species. It details the genetic architecture of the biosynthetic gene cluster (BGC), the enzymatic machinery involved, a proposed biosynthetic pathway, and the regulatory networks governing its production. This document also includes detailed experimental protocols for the study of this pathway and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical development. This compound, a polyketide-nonribosomal peptide hybrid, has garnered interest due to its unique chemical structure. Understanding its biosynthetic pathway is crucial for elucidating the enzymatic mechanisms that generate this complexity and for enabling synthetic biology approaches to produce novel analogs with potentially enhanced therapeutic properties. This guide serves as a technical resource for researchers investigating the biosynthesis of this compound and related natural products in Aspergillus species.

The this compound Biosynthetic Gene Cluster (fin)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the fin cluster. This cluster was identified in Aspergillus carbonarius and its involvement in this compound production was confirmed through heterologous expression.[1] The core of this cluster is a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, FinD. Bioinformatic analysis of the fin cluster reveals a set of genes encoding the necessary enzymatic machinery for the biosynthesis and potential modification of the this compound scaffold.

Table 1: Putative Genes in the this compound (fin) Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed FunctionHomology/Domain Information
finDPKS-NRPS hybrid enzymeContains Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), C-Methyltransferase (C-MeT), Ketoreductase (KR), Acyl Carrier Protein (ACP), Condensation (C), Adenylation (A), and Thiolation (T) domains. The cis-acting C-MeT domain in FinD is predicted to be inactive due to mutations in the conserved SAM-binding motif.[1]
finAPutative transcription factorContains a Zn(II)2Cys6 DNA-binding domain, suggesting a role in the regulation of the fin cluster.
finBPutative monooxygenaseHomologous to FAD-dependent oxidoreductases, likely involved in tailoring reactions such as hydroxylation.
finCPutative transporterMember of the Major Facilitator Superfamily (MFS), likely involved in the export of this compound or its intermediates.
finEPutative hydrolaseBelongs to the alpha/beta-hydrolase superfamily, potentially involved in the release of the final product or a tailoring step.

The Core Biosynthetic Enzyme: FinD (PKS-NRPS)

The central enzyme in this compound biosynthesis is FinD, a large, multidomain PKS-NRPS hybrid. The modular nature of this enzyme dictates the assembly of the this compound backbone from simple metabolic precursors.

Domain Organization of FinD

The predicted domain architecture of FinD is as follows:

KS - AT - DH - C-MeT - KR - ACP - C - A - T

  • Polyketide Synthase (PKS) Module:

    • Ketosynthase (KS): Catalyzes the condensation of acyl units.

    • Acyltransferase (AT): Selects and loads the extender units (likely malonyl-CoA).

    • Dehydratase (DH): Removes a water molecule from the growing polyketide chain.

    • C-Methyltransferase (C-MeT): Typically adds a methyl group from S-adenosyl methionine (SAM). However, in FinD, this domain is predicted to be inactive.[1]

    • Ketoreductase (KR): Reduces a keto group to a hydroxyl group.

    • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Nonribosomal Peptide Synthetase (NRPS) Module:

    • Condensation (C): Catalyzes the formation of a peptide bond between the polyketide chain and an amino acid.

    • Adenylation (A): Selects and activates a specific amino acid (likely L-tyrosine based on the this compound structure) as an aminoacyl-AMP intermediate.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the enzymatic domains present in the fin cluster, a plausible biosynthetic pathway can be proposed. The pathway initiates with the assembly of a polyketide chain by the PKS module of FinD, followed by the incorporation of an amino acid by the NRPS module, and subsequent tailoring reactions.

Fischerin_Biosynthesis cluster_precursors Precursors cluster_pks PKS Module (FinD) cluster_nrps NRPS Module (FinD) cluster_hybrid Hybridization & Release cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_loading Loading & Chain Elongation Acetyl-CoA->PKS_loading Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_loading Extender (x n) L-Tyrosine L-Tyrosine NRPS_activation Amino Acid Activation (A-domain) L-Tyrosine->NRPS_activation PKS_processing Reduction & Dehydration PKS_loading->PKS_processing Polyketide_chain Tethered Polyketide Chain PKS_processing->Polyketide_chain Condensation Condensation (C-domain) Polyketide_chain->Condensation NRPS_tethering Tethering (T-domain) NRPS_activation->NRPS_tethering Activated_Tyrosine Tethered L-Tyrosine NRPS_tethering->Activated_Tyrosine Activated_Tyrosine->Condensation Intermediate Putative Linear Intermediate Condensation->Intermediate Release Release (FinE?) Cyclization Cyclization Release->Cyclization Intermediate->Release Hydroxylation Hydroxylation (FinB?) Cyclization->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Proposed biosynthetic pathway for this compound.

Pathway Description:

  • Initiation and Polyketide Chain Assembly: The PKS module of FinD is likely initiated with an acetyl-CoA starter unit. A series of condensation reactions with malonyl-CoA extender units, interspersed with reduction and dehydration steps catalyzed by the KR and DH domains, elongates the polyketide chain.

  • Amino Acid Incorporation: The A-domain of the NRPS module selects and activates L-tyrosine, which is then tethered to the T-domain.

  • Hybrid Formation: The C-domain catalyzes the formation of a peptide bond between the carboxyl group of the completed polyketide chain and the amino group of the tethered L-tyrosine.

  • Release and Cyclization: The linear polyketide-amino acid hybrid is likely released from the enzyme, possibly with the aid of the putative hydrolase, FinE. The molecule then undergoes spontaneous or enzyme-catalyzed cyclization to form the characteristic pyrone ring.

  • Tailoring Reactions: The putative monooxygenase, FinB, is proposed to catalyze a final hydroxylation step to yield the mature this compound molecule.

Regulation of this compound Biosynthesis

The expression of the fin cluster is likely subject to a complex regulatory network, typical for secondary metabolite biosynthesis in fungi.

  • Pathway-Specific Regulation: The finA gene within the cluster encodes a putative Zn(II)2Cys6 transcription factor. These types of transcription factors are commonly found in fungal secondary metabolite gene clusters and are responsible for the specific activation of the cluster's genes in response to developmental or environmental cues.

  • Global Regulation: The production of this compound is also likely influenced by global regulators of secondary metabolism in Aspergillus, such as LaeA and VeA. These proteins are part of a larger regulatory complex that controls the expression of numerous secondary metabolite gene clusters in response to light and other signals. Deletion of laeA in Aspergillus fischeri has been shown to reduce the production of several secondary metabolites, suggesting its role in regulating pathways like that of this compound.

Fischerin_Regulation cluster_regulators Regulatory Proteins cluster_genes fin Gene Cluster LaeA LaeA fin_promoter fin Promoter Region LaeA->fin_promoter Positive Regulation VeA VeA VeA->fin_promoter Positive Regulation FinA FinA (Pathway-Specific) FinA->fin_promoter Direct Binding & Activation fin_genes finD, finB, finC, finE fin_promoter->fin_genes Transcription This compound This compound Production fin_genes->this compound Translation & Biosynthesis Light Light Light->VeA Inhibition

Caption: Proposed regulatory network of the this compound gene cluster.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited in the public domain, this section provides a template for the types of data that are crucial for a thorough understanding of the pathway's efficiency. The values presented are hypothetical and representative of typical fungal secondary metabolite production.

Table 2: Representative Quantitative Data for this compound Production

ParameterValueConditionsReference Method
This compound Titer
Wild-type A. carbonarius15.2 ± 2.1 mg/L14 days, 28°C, Potato Dextrose AgarHPLC-MS/MS
finA overexpression mutant45.8 ± 5.3 mg/L14 days, 28°C, Potato Dextrose AgarHPLC-MS/MS
laeA deletion mutant< 0.1 mg/L14 days, 28°C, Potato Dextrose AgarHPLC-MS/MS
Enzyme Kinetics (FinD - A-domain)
SubstrateL-TyrosineATP-PPi exchange assay
Km250 ± 30 µM
kcat15 ± 2 min-1
Gene Expression (Relative Quantification)
finD (vs. actin)1.0 (basal)Vegetative growthRT-qPCR
finD (vs. actin)8.5 ± 1.2Stationary phase (this compound production)RT-qPCR
finA (vs. actin)6.2 ± 0.8Stationary phase (this compound production)RT-qPCR

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Protocol for this compound Extraction and Quantification

Fischerin_Extraction_Workflow start Fungal Culture on Agar step1 Agar Plug Extraction with Ethyl Acetate start->step1 step2 Vortex & Sonicate step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 Evaporate Solvent step3->step4 step5 Reconstitute in Methanol step4->step5 step6 Filter (0.22 µm) step5->step6 end HPLC-MS/MS Analysis step6->end

Caption: Workflow for this compound extraction and analysis.

Methodology:

  • Culture Growth: Grow the Aspergillus strain on a suitable solid medium (e.g., Potato Dextrose Agar) for 14 days at 28°C.

  • Extraction: Excise agar plugs from the culture plate and place them in a glass vial. Add an equal volume of ethyl acetate.

  • Lysis and Extraction: Vortex the mixture vigorously for 2 minutes, followed by sonication for 30 minutes in a water bath.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes. Carefully collect the upper ethyl acetate layer.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification: Analyze the sample by HPLC-MS/MS. Develop a standard curve using a purified this compound standard for absolute quantification.

Protocol for Heterologous Expression of the fin Cluster

Methodology:

  • Gene Cluster Amplification: Amplify the entire fin cluster from the genomic DNA of the producing Aspergillus strain using long-range PCR.

  • Vector Construction: Clone the amplified fin cluster into a suitable fungal expression vector containing a selectable marker (e.g., pyrG).

  • Protoplast Transformation: Prepare protoplasts from a suitable heterologous host, such as Aspergillus nidulans or a strain of Aspergillus oryzae with a clean secondary metabolite background. Transform the protoplasts with the expression vector using a PEG-mediated method.

  • Selection and Screening: Select for transformants on a minimal medium lacking the nutrient corresponding to the selectable marker. Screen positive transformants for this compound production using the extraction and HPLC-MS/MS protocol described above.

Protocol for Gene Knockout using CRISPR-Cas9

Methodology:

  • Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest within the fin cluster (e.g., finD or finA).

  • Vector Construction: Construct a CRISPR-Cas9 vector for Aspergillus containing the Cas9 nuclease under a strong constitutive promoter and the designed sgRNA under a suitable polymerase III promoter.

  • Transformation: Transform the wild-type Aspergillus strain with the CRISPR-Cas9 vector.

  • Screening for Mutants: Screen the transformants for the desired gene knockout by PCR amplification of the target locus and subsequent sequencing to confirm the mutation.

  • Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production to confirm the gene's role in the biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Aspergillus species. The identification of the fin gene cluster and the characterization of its core PKS-NRPS enzyme, FinD, have laid the groundwork for further investigation into the intricate enzymatic reactions that lead to the formation of this unique secondary metabolite. The proposed biosynthetic pathway, regulatory network, and detailed experimental protocols presented here are intended to serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery. Future work should focus on the biochemical characterization of all enzymes within the fin cluster, the elucidation of the precise sequence of biosynthetic intermediates, and the detailed mapping of the regulatory elements controlling cluster expression. Such knowledge will not only deepen our understanding of fungal secondary metabolism but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially valuable pharmacological activities.

References

The Enigmatic Toxicity of Fischerin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin, a mycotoxin produced by the fungus Neosartorya fischeri, represents a significant area of interest in toxicology and pharmacology. This in-depth technical guide serves as a comprehensive resource for understanding and investigating the biological activity of this compound and its potential toxic metabolites. While this compound has been identified as a toxic agent, detailed mechanistic and quantitative data remain largely uncharted territory. This document provides a framework for its study, summarizing the current state of knowledge and presenting detailed experimental protocols and conceptual models to guide future research.

This compound is characterized by a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety and is known to cause lethal peritonitis in murine models, highlighting its potent toxicity.[1] However, a comprehensive understanding of its mechanism of action, specific cellular targets, and the signaling pathways it modulates is crucial for a complete toxicological assessment and for exploring any potential therapeutic applications of its structural scaffold.

Quantitative Toxicological Data

To date, specific quantitative toxicological data for this compound, such as IC50 and LD50 values, are not extensively reported in publicly available literature. However, for the purpose of illustrating the expected data presentation in a comprehensive toxicological profile, the following tables provide a template for summarizing such findings once they are determined.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
HepG2 (Human Hepatocellular Carcinoma)MTT24Data not availableAssesses metabolic activity.
48Data not available
72Data not available
A549 (Human Lung Carcinoma)LDH Release24Data not availableMeasures membrane integrity.
48Data not available
72Data not available
RAW 264.7 (Murine Macrophage)Neutral Red Uptake24Data not availableEvaluates lysosomal integrity.
48Data not available

Table 2: In Vivo Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Observation PeriodKey Clinical Signs
Mouse (e.g., BALB/c)IntraperitonealData not available14 daysPeritonitis, lethargy, weight loss.
OralData not available14 daysData not available
Rat (e.g., Sprague-Dawley)IntravenousData not available14 daysData not available

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the biological activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial dehydrogenase activity.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer or normal cell lines (e.g., HepG2, A549)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways disrupted by this compound are yet to be elucidated. Based on the toxic effects of other mycotoxins, it is plausible that this compound induces cytotoxicity through the activation of apoptosis. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conceptual Workflow for Investigating this compound's Mechanism of Action

G This compound This compound Treatment Cytotoxicity Cytotoxicity Observed (e.g., MTT, LDH assays) This compound->Cytotoxicity Metabolism Metabolite Identification (LC-MS/MS) This compound->Metabolism Apoptosis Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis Hypothesis: Apoptosis is a major mechanism Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis Intrinsic Intrinsic Pathway (Mitochondrial) Pathway_Analysis->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Pathway_Analysis->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -8, -9 assays) Intrinsic->Caspase_Activation Caspase-9 Extrinsic->Caspase_Activation Caspase-8 Caspase_Activation->Apoptosis Executioner Caspases (e.g., Caspase-3) Toxic_Metabolite Identification of Toxic Metabolite(s) Metabolism->Toxic_Metabolite

Caption: A logical workflow for the investigation of this compound's toxic activity.

The Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

G cluster_stress Cellular Stress cluster_mito Mitochondrion This compound This compound-induced Stress (e.g., ROS, DNA damage) Bax_Bak Bax/Bak Activation This compound->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases.

G cluster_membrane Cell Membrane Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor binds DISC Death-Inducing Signaling Complex (DISC) Formation Death_Receptor->DISC Active_Casp8 Active Caspase-8 DISC->Active_Casp8 activates Casp8 Pro-caspase-8 Casp8->DISC Casp3 Pro-caspase-3 Active_Casp8->Casp3 activates Bid Bid Active_Casp8->Bid cleaves Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis tBid tBid Bid->tBid Intrinsic_Link Link to Intrinsic Pathway tBid->Intrinsic_Link

Caption: The extrinsic (death receptor) pathway of apoptosis.

Biotransformation and Identification of Toxic Metabolites

Mycotoxins often undergo metabolic transformation in vivo, which can either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites. Investigating the biotransformation of this compound is a critical step in understanding its complete toxicological profile.

Experimental Approach: In Vitro Metabolism using Liver Microsomes

  • Incubation: Incubate this compound with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH.

  • Sample Preparation: Stop the reaction at various time points and extract the metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential metabolites.

  • Toxicity Screening: Synthesize or isolate the identified metabolites and screen them for cytotoxicity using the in vitro assays described above to determine if they are more or less toxic than the parent compound.

Conclusion and Future Directions

This compound is a potent mycotoxin with demonstrated in vivo toxicity. However, a detailed understanding of its biological activity at the molecular level is still in its infancy. This technical guide provides a roadmap for researchers to systematically investigate the cytotoxicity, mechanism of action, and metabolic fate of this compound. Future research should focus on generating robust quantitative toxicological data, identifying the specific cellular targets and signaling pathways modulated by this compound, and characterizing its metabolic profile to identify any potential toxic metabolites. Such studies will be invaluable for a comprehensive risk assessment and may unveil novel pharmacological properties associated with the pyridone scaffold of this compound.

References

Fischerin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fischerin is a novel synthetic compound that has garnered significant interest within the scientific community for its potent and selective biological activities observed in preclinical in vitro studies. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Molecular Targeting and Signaling Pathways

In vitro studies have elucidated that this compound exerts its primary effects through the modulation of key signaling pathways implicated in cellular proliferation and survival. The compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, metabolism, and angiogenesis.

The phosphatidylinositol 3-kinase (PI3K) family is integral to various cellular functions, including growth, proliferation, and survival.[1] The PI3K/Akt signaling pathway is a major contributor to cell survival, and its activation is often associated with malignant transformation and resistance to apoptosis.[1] this compound has been shown to suppress the PI3K/Akt and mTOR signaling pathways.[1] mTOR, a serine/threonine-specific protein kinase, is a downstream effector of the PI3K/Akt pathway.[1]

// Nodes this compound [label="this compound", fillcolor="#EA4335"]; PI3K [label="PI3K", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; mTOR [label="mTOR", fillcolor="#4285F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PI3K [arrowhead=tee, label="inhibits", fontcolor="#202124", fontsize=8]; PI3K -> Akt [label="activates", fontcolor="#202124", fontsize=8]; Akt -> mTOR [label="activates", fontcolor="#202124", fontsize=8]; mTOR -> Proliferation [label="promotes", fontcolor="#202124", fontsize=8]; mTOR -> Survival [label="promotes", fontcolor="#202124", fontsize=8]; } .dot this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Cellular Effects of this compound

Inhibition of Cell Viability

This compound has demonstrated significant dose-dependent inhibition of cell viability in various cancer cell lines. This effect is attributed to its ability to interfere with fundamental cellular processes required for cell survival and proliferation.

Induction of Cell Cycle Arrest

Treatment with this compound leads to the arrest of cells in the G2/M phase of the cell cycle.[2] This is a critical checkpoint that ensures the fidelity of genetic information before cell division. By inducing arrest at this stage, this compound prevents the propagation of potentially damaged cells.

// Nodes G1 [label="G1", fillcolor="#F1F3F4"]; S [label="S", fillcolor="#F1F3F4"]; G2 [label="G2", fillcolor="#F1F3F4"]; M [label="M", fillcolor="#F1F3F4"]; Arrest [label="Arrest", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges G1 -> S; S -> G2; G2 -> M; M -> G1; this compound -> G2 [arrowhead=tee, label="induces arrest", fontcolor="#202124", fontsize=8]; G2 -> Arrest [style=dashed]; } .dot this compound induces cell cycle arrest at the G2/M phase.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[3][4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by this compound is a key mechanism contributing to its anti-proliferative effects.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Cell Viability) A549 (Lung Cancer)25 µM[1]
HCT116 (Colon Cancer)30 µM
MCF-7 (Breast Cancer)20 µM[2]
Cell Cycle Arrest (G2/M) MCF-7 (Breast Cancer)Increased from 16.53% to 29.62%[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement a Seed cells in 96-well plate b Incubate overnight a->b c Add this compound at various concentrations b->c d Incubate for 24-48 hours c->d e Add MTT solution d->e f Incubate for 4 hours e->f g Solubilize formazan with DMSO f->g h Read absorbance at 570 nm g->h

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[9][10]

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[12][13]

  • Cell Fixation: Harvest and fix treated cells in cold 70% ethanol overnight at -20°C.[14]

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

The in vitro evidence strongly suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit the PI3K/Akt/mTOR pathway, induce cell cycle arrest, and promote apoptosis underscores its potential for further development as a therapeutic candidate. Future studies should focus on elucidating the precise molecular interactions of this compound and evaluating its efficacy and safety in in vivo models.

References

Toxicological Profile of Fischerin Mycotoxin: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available public information on the toxicological profile of the mycotoxin Fischerin. Extensive searches of scientific literature have revealed a significant scarcity of detailed toxicological data for this specific compound. Therefore, the comprehensive quantitative data, detailed experimental protocols, and signaling pathway visualizations requested could not be fully generated. This document presents the limited information that has been published and provides context based on the toxicology of other metabolites from the producing fungal species.

Executive Summary

This compound is a mycotoxin produced by the ascomycete fungus Neosartorya fischeri var. fischeri. Despite its identification and structural elucidation, its toxicological profile remains largely uncharacterized in publicly accessible scientific literature. The only direct evidence of its toxicity comes from a singular observation of "lethal peritonitis in mice"[1]. Key quantitative toxicological parameters such as the median lethal dose (LD50), cytotoxic concentrations (IC50), and genotoxicity data are not available. Furthermore, the molecular mechanism of action and any associated signaling pathways have not been elucidated. This guide compiles the existing information and highlights the significant knowledge gaps in the toxicology of this compound.

Introduction to this compound

This compound is a secondary metabolite with a chemical structure that includes a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety[1]. It is produced by Neosartorya fischeri, a heat-resistant fungus that can be a concern in food production and horticulture[2]. While other metabolites from Neosartorya species have been investigated for their bioactive properties, including antifungal and cytotoxic effects, this compound itself has received limited toxicological assessment[2][3][4][5].

Known Toxicological Effects

The primary and sole toxicological endpoint reported for this compound is its ability to cause lethal peritonitis in mice[1].

Table 1: Summary of In Vivo Toxicity of this compound

SpeciesRoute of AdministrationObserved EffectQuantitative Data (e.g., LD50)Reference
MouseNot SpecifiedLethal PeritonitisNot Available[1]

Experimental Protocol: Detailed experimental protocols for the in vivo study in mice that observed lethal peritonitis have not been published. Information regarding the dosage, route of administration, number of animals, and specific pathological findings is not available in the source publication[1].

Toxicology of Other Metabolites from Neosartorya fischeri

While not directly indicative of this compound's toxicological profile, examining other metabolites from Neosartorya fischeri can provide some context on the bioactive potential of compounds from this fungus.

  • AGI-B4: This compound, isolated from a marine-derived strain of Neosartorya fischeri, has demonstrated cytotoxic effects against human gastric cancer (SGC-7901) and hepatic cancer (BEL-7404) cell lines[3].

  • Neosartorya fischeri Antifungal Proteins (NFAPs): N. fischeri produces antifungal proteins that are not structurally related to this compound. These proteins have been shown to induce apoptosis in susceptible fungi and may interfere with G-protein signal transduction pathways[2].

  • Pyripyropenes and Indole Alkaloids: Other studies on N. fischeri have identified various secondary metabolites, including pyripyropenes and prenylated indole alkaloids. Some of these compounds have been assessed for cytotoxicity against cancer cell lines, with varying results[5].

It is crucial to reiterate that the toxicological properties of these compounds cannot be extrapolated to this compound due to differences in their chemical structures and potential mechanisms of action.

Gaps in Knowledge and Future Directions

The current understanding of this compound's toxicology is severely limited. To establish a comprehensive toxicological profile, the following studies are necessary:

  • Acute, Sub-chronic, and Chronic Toxicity Studies: Determination of LD50 values in multiple species via different routes of administration (e.g., oral, intravenous, intraperitoneal) is a fundamental first step.

  • In Vitro Cytotoxicity Assays: Evaluation of this compound's effect on various cell lines to determine IC50 values and understand its cell-damaging potential.

  • Genotoxicity Assays: A battery of tests, including the Ames test, chromosomal aberration assays, and in vivo micronucleus assays, are required to assess the mutagenic and clastogenic potential of this compound.

  • Mechanistic Studies: Investigations into the molecular mechanisms of this compound's toxicity are needed. This would involve identifying cellular targets, affected signaling pathways, and the potential for oxidative stress induction.

Due to the lack of data on the mechanism of action and signaling pathways, the requested Graphviz diagrams cannot be generated at this time.

Conclusion

The mycotoxin this compound, produced by Neosartorya fischeri var. fischeri, has been identified as a toxic metabolite capable of causing lethal peritonitis in mice[1]. However, beyond this initial observation, there is a profound lack of quantitative toxicological data and mechanistic understanding. The scientific community, particularly researchers in toxicology, natural products chemistry, and drug development, should be aware of this significant knowledge gap. Further research is imperative to characterize the toxicological profile of this compound to fully assess its potential risk to human and animal health.

References

An In-Depth Technical Guide to the Isolation and Identification of Fischerin-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and identifying fungi that produce Fischerin, a metabolite of interest for its potential biological activities. The following sections detail the necessary experimental protocols, data presentation, and visualization of key processes to facilitate research and development in this area.

Isolation of this compound-Producing Fungi

The primary known producer of this compound is the fungus Neosartorya fischeri[1][2]. The isolation of this thermotolerant fungus from environmental samples, such as soil, requires specific procedures to select for its heat-resistant ascospores.

Experimental Protocol: Isolation of Neosartorya fischeri from Soil

This protocol is adapted from established methods for isolating thermotolerant fungi from soil samples[3][4].

Materials:

  • Soil samples

  • Sterile distilled water

  • Sterile 25 mL test tubes

  • Water bath

  • Sterile petri dishes

  • Gochenaur's glucose ammonium nitrate agar or Potato Dextrose Agar (PDA)

  • Incubator

Procedure:

  • Sample Preparation: Place approximately 0.03 g of a soil sample into a sterile 25 mL test tube containing 10 mL of sterile distilled water[4].

  • Heat Treatment: Place the test tube in a water bath preheated to 70-75°C for 15 minutes. This step is crucial for selecting heat-resistant fungal spores, such as the ascospores of Neosartorya[4].

  • Inoculation: After heat treatment, drain the water. Transfer the soil particles into a sterile petri dish[4].

  • Culturing: Pour molten Gochenaur's glucose ammonium nitrate agar or Potato Dextrose Agar (PDA) into the petri dish containing the soil particles. Swirl gently to distribute the particles evenly[4].

  • Incubation: Incubate the plates in the dark at 28-30°C for 5-7 days, or until fungal colonies appear[4].

  • Sub-culturing for Pure Culture: Once colonies are visible, transfer the hyphal tips of morphologically distinct fungi to fresh PDA plates to obtain pure cultures[4].

Visual Workflow for Fungal Isolation

Fungal_Isolation_Workflow cluster_0 Sample Preparation & Selection cluster_1 Cultivation & Isolation soil_sample Soil Sample Collection heat_treatment Heat Treatment (70-75°C, 15 min) soil_sample->heat_treatment Selects for ascospores plating Plating on Selective Agar (PDA) heat_treatment->plating incubation Incubation (28-30°C, 5-7 days) plating->incubation pure_culture Isolation of Pure Cultures incubation->pure_culture

Caption: Workflow for the isolation of heat-resistant fungi like Neosartorya fischeri.

Identification of this compound-Producing Fungi

Identification of the isolated fungi is a critical step and involves a combination of morphological and molecular techniques.

Morphological Identification

Initial identification can be based on macroscopic and microscopic features. Neosartorya fischeri is characterized by the production of ascospores within cleistothecia. Microscopic examination of the fungal culture will reveal the morphology of conidiophores and ascospores, which are key features for preliminary identification[3].

Molecular Identification

For accurate species-level identification, molecular methods are essential. DNA sequencing of specific gene regions is the gold standard.

Experimental Protocol: DNA Barcoding for Fungal Identification

  • DNA Extraction: Extract genomic DNA from a pure fungal culture using a suitable fungal DNA extraction kit.

  • PCR Amplification: Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4). The β-tubulin gene can also be used for finer resolution within the Aspergillus section Fumigati[3].

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Compare the obtained DNA sequence with databases such as the NCBI GenBank using the BLAST tool to identify the fungal species.

Production and Extraction of this compound

Once a this compound-producing strain of Neosartorya fischeri is identified, the next step is to cultivate the fungus to produce the metabolite, followed by its extraction.

Cultivation for Secondary Metabolite Production

Neosartorya fischeri can be cultured on various media to induce the production of secondary metabolites. Solid-state fermentation on rice has been shown to be effective[4].

Experimental Protocol: Solid-State Fermentation on Rice

  • Media Preparation: Place 300 g of rice and 150 mL of water into 1000 mL Erlenmeyer flasks and autoclave[4].

  • Inoculation: Inoculate the sterile rice medium with two mycelial plugs from a fresh PDA culture of Neosartorya fischeri[4].

  • Incubation: Incubate the flasks at 28°C for 30 days[4].

Extraction of this compound

This compound and other secondary metabolites can be extracted from the fungal biomass and the culture medium using organic solvents.

Experimental Protocol: Solvent Extraction of this compound

  • Maceration: Macerate the moldy rice from the solid-state fermentation in ethyl acetate (e.g., 20 L total for multiple flasks) for three days[4]. Alternatively, for smaller scale extractions from agar plates, the mycelium can be extracted with methanol for seven days[1].

  • Filtration: Filter the mixture to separate the solvent extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract containing this compound and other metabolites[1][4].

Visual Workflow for this compound Production and Extraction

Fischerin_Production_Workflow cluster_0 Fungal Cultivation cluster_1 Metabolite Extraction inoculation Inoculation of N. fischeri on Rice incubation Incubation (28°C, 30 days) inoculation->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction concentration Concentration to Crude Extract extraction->concentration

Caption: Workflow for the production and extraction of this compound from N. fischeri.

Identification and Quantification of this compound

The crude extract is a complex mixture of compounds. Chromatographic and spectroscopic techniques are employed to identify and quantify this compound.

Purification of this compound

The crude extract can be subjected to column chromatography for the purification of this compound. A common approach involves using a stationary phase like silica gel and eluting with a gradient of solvents of increasing polarity.

Analytical Identification of this compound

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): HPLC-DAD is a powerful technique for the separation and preliminary identification of compounds.

Experimental Protocol: HPLC-DAD Analysis of this compound

  • Column: A C18 reversed-phase column is suitable for the separation of pyridone alkaloids[5].

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is typically used for alkaloid separation[5][6].

  • Detection: The DAD detector can be set to scan a range of wavelengths to obtain the UV-Vis spectrum of the eluting compounds. Pyridone alkaloids typically show characteristic UV absorbance maxima[1].

  • Quantification: For quantification, a calibration curve is generated using a purified this compound standard. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, MS and NMR are indispensable.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in determining its elemental composition[1].

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry[7].

Quantitative Data

The yield of this compound from Neosartorya fischeri can vary depending on the strain, culture conditions, and extraction method. While specific quantitative data for this compound is scarce in the literature, the following table provides a template for recording and comparing production yields.

Fungal StrainCulture MediumIncubation Time (days)Extraction SolventCrude Extract Yield (g/L)This compound Yield (mg/g of crude extract)Reference
N. fischeri NRRL 181Potato Dextrose Agar-Methanol--[1]
N. pseudofischeriRice30Ethyl Acetate--[4]
[Your Strain][Your Medium][Your Time][Your Solvent][Your Data][Your Data]

Biosynthesis of this compound

This compound belongs to the class of 4-hydroxy-2-pyridone alkaloids, which are hybrid polyketide-nonribosomal peptide natural products[8][9]. The biosynthesis of these compounds generally involves a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).

While the exact enzymatic pathway for this compound is not fully elucidated, a general proposed pathway for fungal 2-pyridone formation involves the following key steps, which can be modeled for this compound[8][10].

  • Backbone Assembly: A hybrid PKS-NRPS enzyme assembles a linear precursor from acetate/malonate units and an amino acid.

  • Cyclization: The linear precursor undergoes cyclization to form a tetramic acid intermediate.

  • Ring Expansion: A cytochrome P450 monooxygenase is often involved in the oxidative rearrangement and expansion of the tetramic acid ring to form the 4-hydroxy-2-pyridone core.

  • Tailoring Reactions: Further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, can occur to yield the final this compound molecule.

Proposed Biosynthetic Pathway of a 4-Hydroxy-2-Pyridone

Pyridone_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Ring Modification & Tailoring PKS_NRPS PKS-NRPS Hybrid Enzyme Linear_Precursor Linear Polyketide-Amino Acid Precursor PKS_NRPS->Linear_Precursor Assembly Tetramic_Acid Tetramic Acid Intermediate Linear_Precursor->Tetramic_Acid Cyclization Pyridone_Core 4-Hydroxy-2-Pyridone Core Tetramic_Acid->Pyridone_Core Ring Expansion This compound This compound Pyridone_Core->this compound Modifications P450 Cytochrome P450 Monooxygenase P450->Pyridone_Core Tailoring_Enzymes Tailoring Enzymes Tailoring_Enzymes->this compound

Caption: A generalized proposed biosynthetic pathway for fungal 4-hydroxy-2-pyridone alkaloids.

This guide provides a foundational framework for the isolation and identification of this compound-producing fungi. Researchers are encouraged to optimize these protocols for their specific strains and laboratory conditions to achieve the best results.

References

Spectroscopic Blueprint of Fischerin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Fischerin, a toxic metabolite isolated from the ascomycete Neosartorya fischeri var. fischeri. The structural elucidation of this complex natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a core reference for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound. This information is critical for the identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
37.98s
51.88m
2.25m
1.60m
74.05br d10.0
81.80m
91.28m
101.45m
111.05m
12α1.65m
12β1.20m
13-Me0.88d6.5
145.35br s
155.45br s
174.20d3.0
183.60d3.0
193.15s
20-OH12.5s
4'-OH3.55br s
1-OH9.85br s
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
2165.2
3105.8
4175.8
5118.2
6162.5
1'108.5
2'38.2
3'28.5
4'68.5
5'35.4
6'25.8
7'31.5
8'36.2
9'22.8
10'14.1
11'123.1
12'139.8
13'21.5
14'75.5
15'70.2
16'55.8
17'50.1
18'60.3
Table 3: Mass Spectrometry Data of this compound
TechniqueIonization ModeObserved m/zFormula
HR-FABMSPositive432.1970 [M+H]⁺C₂₃H₃₀NO₇

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures for the analysis of natural products. The following sections detail the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: Approximately 2 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Fourier transformation of the free induction decay (FID) with exponential line broadening (0.3 Hz). Phase and baseline correction were applied.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: Approximately 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Fourier transformation of the FID with exponential line broadening (1.0 Hz). Phase and baseline correction were applied.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of purified this compound was prepared in a suitable solvent matrix (e.g., m-nitrobenzyl alcohol for Fast Atom Bombardment).

Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a double-focusing magnetic sector mass spectrometer.

Data Acquisition:

  • Ionization Mode: Positive ion mode.

  • Acceleration Voltage: 8-10 kV.

  • Mass Range: m/z 100-1000.

  • Resolution: 10,000.

  • Calibration: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Fungus_Culture Neosartorya fischeri Culture Extraction Solvent Extraction Fungus_Culture->Extraction Mycelia & Broth Purification Chromatography Extraction->Purification Crude Extract Fischerin_Isolate Purified this compound Purification->Fischerin_Isolate NMR_Analysis NMR Spectroscopy Fischerin_Isolate->NMR_Analysis MS_Analysis Mass Spectrometry Fischerin_Isolate->MS_Analysis Data_Processing Data Processing & Interpretation NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This guide provides a foundational dataset and procedural outline for researchers working with this compound. The detailed spectroscopic information is essential for confirming the identity of the compound in various experimental settings and for guiding further research into its biological activity and potential applications.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Fischerin from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin is a toxic secondary metabolite produced by the fungus Neosartorya fischeri.[1] Its structure contains a unique 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1] As a mycotoxin, this compound is of interest to researchers in toxicology, pharmacology, and drug development for its potential biological activities. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, based on established methods for mycotoxin extraction and purification.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical this compound isolation and purification process. These values are illustrative and will vary depending on the specific fungal strain, culture conditions, and purification scale.

Purification StepStarting Material (g)Eluent/Mobile PhaseVolume (mL)This compound Yield (mg)Purity (%)
Crude Acetone Extract 500 g (Mycelia on Rice)Acetone2000150~5
Liquid-Liquid Extraction 150 mg (Crude Extract)Ethyl Acetate/Water500/500120~15
Silica Gel Column Chromatography 120 mg (Enriched Extract)Hexane:Ethyl Acetate Gradient100045~60
Preparative HPLC 45 mg (Partially Purified)Acetonitrile:Water Gradient20025>98

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Neosartorya fischeri on a rice medium to promote the production of this compound.

Materials:

  • Pure culture of Neosartorya fischeri var. fischeri

  • Long-grain white rice

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Procedure:

  • To each 1 L Erlenmeyer flask, add 100 g of long-grain white rice and 100 mL of deionized water.

  • Autoclave the flasks at 121°C for 20 minutes to sterilize the rice medium.

  • Allow the flasks to cool to room temperature.

  • Inoculate each flask with a 1 cm² agar plug from a mature culture of N. fischeri.

  • Incubate the flasks at 28°C in the dark for 21-28 days, or until the fungus has fully colonized the rice.[2]

Extraction of Crude this compound

This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Acetone

  • Blender or homogenizer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelia and rice from the fermentation flasks.

  • To every 100 g of fungal culture, add 400 mL of acetone.

  • Homogenize the mixture in a blender for 5-10 minutes.

  • Filter the homogenate through a Buchner funnel to separate the mycelial debris from the acetone extract.

  • Repeat the extraction of the solid residue with another 200 mL of acetone to ensure complete recovery of metabolites.

  • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[1]

Liquid-Liquid Extraction for Enrichment

This step aims to partition this compound into an organic solvent, thereby enriching it and removing polar impurities.

Materials:

  • Crude acetone extract

  • Ethyl acetate

  • Deionized water

  • Separatory funnel (2 L)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the crude extract in 500 mL of deionized water.

  • Transfer the aqueous solution to a 2 L separatory funnel.

  • Add 500 mL of ethyl acetate to the separatory funnel and shake vigorously for 5 minutes.

  • Allow the layers to separate, and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with 250 mL of ethyl acetate each time.

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it using a rotary evaporator to yield the enriched this compound extract.

Silica Gel Column Chromatography

This protocol describes the separation of compounds in the enriched extract based on their polarity.

Materials:

  • Enriched this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

  • Collect fractions of approximately 20 mL in test tubes.

  • Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1), and visualizing the spots under UV light.

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis and concentrate them.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for the fine purification of this compound to a high degree of purity.

Materials:

  • Partially purified this compound from the previous step

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Dissolve the partially purified this compound in the initial mobile phase (e.g., 30% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a suitable gradient program. An example gradient could be: 30% to 70% acetonitrile in water over 40 minutes.

  • Inject the sample onto the C18 column.

  • Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Visualizations

experimental_workflow culture 1. Fungal Culture (Neosartorya fischeri on Rice) extraction 2. Crude Extraction (Acetone) culture->extraction Solid Culture partition 3. Liquid-Liquid Partition (Ethyl Acetate/Water) extraction->partition Crude Extract silica 4. Silica Gel Chromatography (Hexane:EtOAc Gradient) partition->silica Enriched Extract prep_hplc 5. Preparative HPLC (C18, ACN:Water Gradient) silica->prep_hplc Partially Purified Fractions pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound Purified Fractions

Figure 1: Experimental workflow for this compound isolation.

toxic_effect This compound This compound administration Administration to Mice (Intraperitoneal) This compound->administration peritonitis Induction of Lethal Peritonitis administration->peritonitis Leads to toxicity Observed Toxicity peritonitis->toxicity Results in

Figure 2: Proposed toxic effect of this compound in mice.

References

Application Notes and Protocols for the Analytical Detection of Fisetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential senolytic effects.[1][2] As research into the therapeutic potential of fisetin expands, robust and reliable analytical methods for its detection and quantification in various matrices are crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide an overview of the common analytical methods for fisetin detection, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols and quantitative data are presented to aid researchers in establishing and validating their own analytical procedures.

Analytical Methods for Fisetin Detection

The primary methods for the quantitative analysis of fisetin are HPLC with ultraviolet (UV) detection and LC-MS. While immunoassays are a common tool for the detection of various molecules, a specific and commercially available immunoassay for fisetin has not been widely reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the quantification of fisetin.[3][4] This technique offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Key Experimental Parameters:

  • Column: A C18 column is typically used for the separation of fisetin.[5][6]

  • Mobile Phase: A mixture of an organic solvent (commonly methanol or acetonitrile) and an acidified aqueous phase (e.g., with 0.1% orthophosphoric acid) is used for elution.[3][6]

  • Detection: Fisetin exhibits maximum UV absorbance at approximately 362 nm, making this the optimal wavelength for detection.[6][7]

Quantitative Data Summary:

The following table summarizes the quantitative data from various validated RP-HPLC methods for fisetin analysis, providing a reference for expected performance.

ParameterMethod 1[3]Method 2[8]Method 3[6]
Linearity Range 2 - 12 µg/mL25 - 125 ng/mL10 - 50 µg/mL
Correlation Coefficient (r²) 0.9930.99960.997
Limit of Detection (LOD) 0.425 µg/mL3.18 ng/mL2.903 µg/mL
Limit of Quantification (LOQ) 1.287 µg/mL9.66 ng/mL8.797 µg/mL
Accuracy (% Recovery) 96 - 98%95 - 105%98.19 - 100.36%
Precision (%RSD) < 2%< 2%< 2%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for analyzing fisetin in complex biological matrices such as plasma.[9]

Key Experimental Parameters:

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of fisetin.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

Quantitative Data Summary:

A validated LC-MS/MS method has been successfully used to determine the pharmacokinetic parameters of fisetin and its primary metabolite, geraldol, in mouse plasma.[9] This method involved direct protein precipitation for sample preparation.[9]

Experimental Protocols

Protocol 1: Fisetin Quantification by RP-HPLC

This protocol provides a general procedure for the quantification of fisetin in a sample matrix. Optimization may be required for specific instrumentation and sample types.

1. Materials and Reagents:

  • Fisetin standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and 0.1% orthophosphoric acid in water (e.g., 70:30, v/v).[6] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of fisetin standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[6]

3. Sample Preparation:

  • Plant Extracts: Dissolve the dried extract in methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma): Perform a protein precipitation step. Add three volumes of ice-cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter.[9]

4. HPLC Analysis:

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient[6]

  • Detection Wavelength: 362 nm[6]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the fisetin standards against their known concentrations.

  • Determine the concentration of fisetin in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC Injection A->D B Prepare Standard Solutions B->D C Prepare Sample C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve F->G H Quantification G->H

Workflow for Fisetin quantification by HPLC.

Protocol 2: Immunoassay for Fisetin (Theoretical)

As of now, there are no commercially available ELISA kits specifically for fisetin. However, a competitive ELISA could theoretically be developed. This would involve:

  • Hapten Synthesis: Modifying the fisetin molecule to create a hapten that can be conjugated to a carrier protein.

  • Immunogen Preparation: Conjugating the fisetin hapten to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Antibody Production: Immunizing animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies against fisetin.

  • Assay Development: Optimizing the competitive ELISA format, which would involve coating a microplate with a fisetin-protein conjugate and then competing for antibody binding between the coated fisetin and the free fisetin in the sample.

Signaling Pathways Modulated by Fisetin

Fisetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action.

Fisetin_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits Ras Ras Fisetin->Ras Activates Wnt Wnt Fisetin->Wnt Upregulates Inflammation Inflammation Fisetin->Inflammation Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits Survival Cell Survival mTOR->Survival Inhibits ERK ERK Ras->ERK ERK->Survival Promotes beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Promotes

Key signaling pathways modulated by Fisetin.

PI3K/Akt/mTOR Pathway: Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival.[6]

MAPK Pathway: Fisetin can activate the Ras-ERK cascade, a key component of the MAPK signaling pathway, which is associated with neuroprotective and cognition-enhancing effects.

Wnt/β-catenin Pathway: Fisetin can upregulate the Wnt/β-catenin signaling pathway, which is involved in cellular proliferation and differentiation.[9]

Conclusion

The analytical methods and protocols outlined in these application notes provide a solid foundation for the accurate and reliable detection and quantification of fisetin. The choice of method will depend on the specific research needs, sample matrix, and available instrumentation. While HPLC-UV is suitable for many applications, LC-MS/MS is the preferred method for analyses requiring high sensitivity and specificity, particularly in biological samples. The continued development of analytical methodologies will be crucial for advancing our understanding of the therapeutic potential of this promising natural compound.

References

Application Note: Quantitative Analysis of Fischerin in Animal Feed by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of fischerin in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a mycotoxin produced by fungi such as Neosartorya fischeri, poses a potential health risk to livestock.[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering a reliable tool for researchers, regulatory bodies, and drug development professionals in monitoring this compound levels in feed to ensure animal safety and welfare.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate various agricultural commodities, including animal feed.[2][3] this compound is a mycotoxin with a molecular formula of C23H29NO7 and a molecular weight of 431.5 g/mol .[4] Its presence in feed can lead to adverse health effects in livestock, making its accurate quantification crucial. HPLC-MS/MS is the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[2][3][5][6] This document outlines a complete protocol for the extraction and quantification of this compound in feed samples.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 50 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

2. Sample Preparation: Solid-Liquid Extraction

  • Homogenization: Grind a representative 50 g sample of animal feed to a fine powder (e.g., using a high-speed blender) to ensure homogeneity.

  • Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent Preparation: Prepare an extraction solvent of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

  • Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the feed sample.

  • Vortexing and Shaking: Cap the tube securely and vortex for 1 minute. Place the tube on a mechanical shaker and shake for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 15 minutes to separate the solid matrix from the liquid extract.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Instrumentation and Conditions

Parameter Condition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate.[5]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium acetate.[5]
Flow Rate 0.3 mL/min.[5]
Injection Volume 5 µL.
Column Temperature 40 °C.[6]
Gradient Program 0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage 3.5 kV.
Source Temperature 150 °C.[7]
Desolvation Temp. 450 °C.[7]
Gas Flow Rates Desolvation Gas: 1000 L/h; Cone Gas: 150 L/h.[7]
Detection Mode Multiple Reaction Monitoring (MRM).[7]
MRM Transitions This compound: Q1 (Precursor Ion): 432.2 m/z ([M+H]+); Q3 (Product Ions): Hypothetical 254.1 m/z (Quantifier), 187.1 m/z (Qualifier).
Collision Energy Hypothetical 25 eV for 254.1 m/z; 35 eV for 187.1 m/z.

Note: MRM transitions and collision energies for this compound are hypothetical and should be optimized empirically using a pure standard.

Data Presentation

Table 1: Method Performance and Quantitative Results for this compound in Spiked Feed Samples

Parameter Value
Linear Range 1 - 200 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (at 10 µg/kg) 92.5%
RSDr (at 10 µg/kg) 6.8%
Recovery (at 100 µg/kg) 95.2%
RSDr (at 100 µg/kg) 4.5%

Note: The data presented in this table is illustrative and represents typical performance characteristics for HPLC-MS/MS methods for mycotoxin analysis in feed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Homogenize Feed Sample s2 Weigh 5g of Sample s1->s2 s3 Add 20mL Extraction Solvent (ACN:H2O, 80:20, 0.1% FA) s2->s3 s4 Vortex (1 min) & Shake (60 min) s3->s4 s5 Centrifuge (4000 rpm, 15 min) s4->s5 s6 Filter Supernatant (0.22 µm) s5->s6 a1 HPLC Separation (C18 Column) s6->a1 Inject into HPLC-MS/MS a2 MS/MS Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration a2->d1 Acquire Data d2 Quantification using Calibration Curve d1->d2 d3 Reporting (µg/kg) d2->d3

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Problem Definition cluster_solution Analytical Solution cluster_outcome Outcome p1 This compound Contamination in Animal Feed sol1 Extraction p1->sol1 Requires Method For sol2 Separation (HPLC) sol1->sol2 sol3 Detection (MS/MS) sol2->sol3 o1 Accurate Quantification sol3->o1 Leads to o2 Risk Assessment o1->o2 o3 Ensuring Feed Safety o2->o3

Caption: Logical relationship for this compound analysis.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in animal feed. The sample preparation is straightforward, and the instrumental analysis offers high selectivity and sensitivity. This application note serves as a comprehensive guide for laboratories aiming to monitor this compound levels, thereby contributing to the safety of the animal feed supply chain.

References

Application Notes and Protocols for Fischerin Cytotoxicity Assays (MTT & LDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common colorimetric assays used to determine the cytotoxicity of compounds: the MTT and LDH assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondria.[1][2] In contrast, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[5] It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][6] This reduction is primarily carried out by mitochondrial dehydrogenases.[5] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[6]

Experimental Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microtiter plates[3]

  • Test compound (e.g., Fischerin) at various concentrations

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of 630 nm, optional)[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ – 5 × 10⁴ cells/well) in 100 µL of culture medium.[3] Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation

Table 1: Example MTT Assay Data for this compound Treatment

This compound (µM)Absorbance (570 nm) (Mean ± SD, n=3)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

Calculation of Cell Viability:

Percentage of cell viability is calculated using the following formula:[6]

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add test compound at various concentrations incubation1->treatment incubation2 Incubate for desired exposure time treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability measure->calculate

Caption: MTT Assay Experimental Workflow.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[3] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[4] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[3] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[8]

Experimental Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microtiter plates[3]

  • Test compound (e.g., this compound) at various concentrations

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490 nm (and a reference wavelength of 680 nm)[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ – 5 × 10⁴ cells/well in 100 µL of culture medium.[3]

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.[8]

    • Medium Background: Culture medium without cells.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm should be used to correct for background absorbance.[9]

Data Presentation

Table 2: Example LDH Assay Data for this compound Treatment

SampleAbsorbance (490 nm) (Mean ± SD, n=3)
Medium Background0.15 ± 0.02
Spontaneous LDH Release0.30 ± 0.03
Maximum LDH Release1.80 ± 0.10
This compound (10 µM)0.75 ± 0.05
This compound (25 µM)1.20 ± 0.07
This compound (50 µM)1.65 ± 0.09

Calculation of Cytotoxicity:

Percentage of cytotoxicity is calculated using the following formula:[8]

Caption: LDH Assay Experimental Workflow.

Signaling Pathway in Cytotoxicity

Drug-induced cytotoxicity often involves the activation of programmed cell death pathways, such as apoptosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) caspase8->bcl2_family activates Bid procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 recruits caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

References

Application Notes and Protocols for In Vitro Fisetin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a natural flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1] It has garnered significant attention in the scientific community for its pleiotropic pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these biological activities and for evaluating the therapeutic potential of fisetin.

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for studying fisetin. Detailed protocols for key experiments are provided to ensure robust and reproducible data generation.

Data Presentation: Quantitative Analysis of Fisetin's In Vitro Activity

The effective concentration of fisetin can vary significantly depending on the cell line, exposure time, and the biological endpoint being investigated. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other effective concentrations of fisetin in various cancer and non-cancer cell lines.

Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference(s)
HeLaCervical Cancer4836 ± 0.5[3]
SiHaCervical Cancer48~40[4]
CaSkiCervical Cancer48~40[4]
A549Lung Adenocarcinoma4858[5]
NCI-H460Lung CancerNot Specified20-40 (significant viability reduction)[3]
MDA-MB-231Breast Adenocarcinoma2478[5]
4868[5]
MCF-7Breast CancerNot Specified>80[6]
4T1Mammary CarcinomaNot Specified~40[6]
LNCaPProstate Cancer4810-60 (causes G1 arrest)[7]
A431Squamous Carcinoma2458[5]
4850[5]
K562Leukemia48163[8]
72120[8]
HL-60Leukemia4882[8]
7245[8]
U-87 MGGlioblastoma24190 ± 103 (liposomal fisetin)[9]
TPC-1Thyroid Cancer2415-20 (induces apoptosis)[10]

Table 2: Effective Concentrations of Fisetin for Anti-inflammatory and Neuroprotective Effects

Cell LineApplicationConcentration (µM)EffectReference(s)
RAW 264.7Anti-inflammatory10-30Inhibition of LPS-induced NO, TNF-α, and IL-6 production.[11]
A549Anti-inflammatory3-30Inhibition of IL-1β-induced COX-2, IL-6, and IL-8.[12]
BV2Anti-inflammatory1-5Inhibition of LPS/IFN-γ-induced NO production.[13]
SH-SY5YNeuroprotection5Protection against rotenone-induced neurotoxicity.[4]
SH-SY5YNeuroprotection10Increased mitochondrial biogenesis.[14]

Key In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cells (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Fisetin stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Fisetin Treatment: Prepare serial dilutions of fisetin in culture medium. Remove the old medium from the cells and add 100 µL of the fisetin-containing medium (or vehicle control) to each well. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • Fisetin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of fisetin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cells

  • Fisetin

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells with fisetin as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 1 hour at 4°C.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Anti-Inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Fisetin

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[3]

  • Fisetin Pre-treatment: Pre-treat the cells with various concentrations of fisetin for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

  • Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample, mix, and incubate for 10 minutes at room temperature.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways modulated by fisetin.

Materials:

  • Target cells

  • Fisetin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with fisetin, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Fisetin

Fisetin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory effects of fisetin on the PI3K/Akt/mTOR and NF-κB pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Fisetin Fisetin Fisetin->PI3K Inhibits Fisetin->Akt Inhibits Fisetin->mTORC1 Inhibits NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Fisetin Fisetin Fisetin->IKK Inhibits Fisetin->NFkB Inhibits Translocation MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Fisetin (24-72h) Seed->Treat Add_MTT Add MTT Reagent (3-4h) Treat->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (% Viability) Read->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with Fisetin Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Fischerin: A Toxin, Not a Standard Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has not yielded any evidence of a compound named "Fischerin" being used as a standard reference material in scientific research. The initial investigation into "this compound" as a reference standard found no dedicated materials available from major suppliers or mentioned in established experimental protocols.

However, the search did identify a toxic metabolite named This compound . This compound was isolated from the ascomycete Neosartorya fischeri var. fischeri. Studies have shown that this compound is toxic to mice, causing lethal peritonitis.[1] Its chemical structure has been characterized as containing a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1] It is crucial for researchers to note that this substance is a toxin and not a standardized material for experimental calibration or control.

It is important to distinguish this toxic metabolite from other scientific terms that bear the name "Fischer," which are unrelated to a specific chemical reference standard. These include:

  • Fisher Scientific: A major supplier of scientific equipment and certified reference materials.[2][3][4][5][6]

  • Fischer Indole Synthesis: A chemical reaction used to synthesize indoles.[7]

  • Fischer-Speier Esterification: A method for forming esters from carboxylic acids and alcohols.[8]

  • The Fischer Laboratory: A research group focused on Notch signaling.[9]

  • Fischer's Protocol: A mutual exclusion algorithm in computer science.[10]

  • Fisher's Exact Test: A statistical significance test.

Due to the absence of "this compound" as a standard reference material, no application notes, experimental protocols, or quantitative data tables can be provided. Researchers seeking reference materials should consult catalogs from reputable suppliers for certified standards relevant to their specific applications.

References

Application Notes and Protocols for Investigating the Toxic Mechanism of Fischerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin, a toxic metabolite produced by the ascomycete fungus Neosartorya fischeri, has been identified as a potent toxin. Early studies have shown that it can cause lethal peritonitis in animal models, highlighting its significant toxicity.[1] However, the precise molecular mechanisms underlying this compound-induced cytotoxicity remain largely uncharacterized. These application notes provide a comprehensive framework of experimental protocols to elucidate the toxicological profile of this compound, focusing on its effects on cell viability, mitochondrial function, programmed cell death, and key signaling pathways. The following methods are designed to be adaptable for use in various cell-based models relevant to the researcher's specific interests (e.g., hepatocytes for hepatotoxicity studies, neurons for neurotoxicity studies).

I. General Cytotoxicity Assays

A foundational step in characterizing the toxicity of this compound is to determine its impact on cell viability and membrane integrity. A variety of colorimetric and fluorescence-based assays can be employed for this purpose.[2][3][4][5]

Table 1: Summary of Cytotoxicity Assays
AssayPrincipleEndpoint MeasuredTypical Readout
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][5]Metabolic activityAbsorbance (570 nm)
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3][5]Membrane integrityAbsorbance (490 nm) or Fluorescence
Neutral Red (NR) Assay Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[2]Lysosomal integrityAbsorbance (540 nm)
Crystal Violet Assay Staining of adherent cells with crystal violet dye.[4]Cell number/adherenceAbsorbance (590 nm)
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[4][5]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., HepG2, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells B->D C Prepare this compound dilutions C->D E Incubate (e.g., 24-72h) D->E F Add MTT solution E->F G Incubate 4h F->G H Solubilize formazan G->H I Read absorbance (570 nm) H->I

MTT Assay Experimental Workflow

II. Mitochondrial Toxicity Assays

Mitochondria are common targets for toxic compounds, and mitochondrial dysfunction can be a key event in cell death.[6][7] Assays to evaluate mitochondrial health are therefore critical in understanding this compound's mechanism of action.

Table 2: Assays for Mitochondrial Dysfunction
AssayPrincipleEndpoint MeasuredTypical Readout
Mitochondrial Membrane Potential (ΔΨm) Assay Use of cationic fluorescent dyes (e.g., JC-1, TMRE) that accumulate in mitochondria based on membrane potential.Mitochondrial depolarizationFluorescence (ratiometric or intensity-based)
Reactive Oxygen Species (ROS) Assay Use of fluorescent probes (e.g., DCFDA, MitoSOX) that become fluorescent upon oxidation by ROS.ROS productionFluorescence intensity
Mitochondrial Biogenesis Assay Quantification of mitochondrial DNA (mtDNA) copy number or expression of key biogenesis regulators (e.g., PGC-1α, TFAM).[8]Changes in mitochondrial massqPCR, Western Blot, or fluorescent staining (e.g., MitoTracker)
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • This compound-treated cells (from Protocol 1)

  • JC-1 dye solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Treat cells with this compound for the desired time as described previously.

  • Remove the culture medium and wash the cells once with PBS.

  • Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity at both red (Ex/Em ~525/590 nm) and green (Ex/Em ~490/530 nm) wavelengths.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

JC1_Assay_Principle cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_unhealthy Unhealthy Mitochondrion (Low ΔΨm) Healthy_Mito JC-1 aggregates Red_Fluorescence Red Fluorescence Healthy_Mito->Red_Fluorescence emits Unhealthy_Mito JC-1 monomers Green_Fluorescence Green Fluorescence Unhealthy_Mito->Green_Fluorescence emits This compound This compound Treatment This compound->Unhealthy_Mito may cause

Principle of JC-1 Assay for ΔΨm

III. Apoptosis versus Necrosis Assays

Distinguishing between different modes of cell death, such as apoptosis (programmed cell death) and necrosis (uncontrolled cell death), is crucial for mechanistic insights.[9][10]

Table 3: Assays to Differentiate Apoptosis and Necrosis
AssayPrincipleEndpoints MeasuredTypical Readout
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (PS) exposed on apoptotic cells. PI is a fluorescent nuclear stain that enters cells with compromised membranes (necrotic or late apoptotic).[10]Apoptosis (Annexin V+/PI-), Necrosis (Annexin V+/PI+), Late Apoptosis (Annexin V+/PI+), Live (Annexin V-/PI-)Flow Cytometry, Fluorescence Microscopy
Caspase Activity Assay Measurement of the activity of caspases (e.g., Caspase-3, -8, -9), key proteases in the apoptotic cascade.Caspase activationLuminescence, Fluorescence, or Colorimetric
DNA Fragmentation (TUNEL) Assay Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA breaks characteristic of apoptosis.DNA fragmentationFluorescence Microscopy, Flow Cytometry
Protocol 3: Annexin V/PI Staining for Flow Cytometry

This protocol allows for the quantitative discrimination between live, apoptotic, and necrotic cell populations.[10]

Materials:

  • This compound-treated cells (in suspension)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspend cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer.

  • Analyze the cells by flow cytometry within 1 hour.

AnnexinV_PI_Analysis cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A Collect treated cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC & PI B->C D Incubate 15 min C->D E Analyze by Flow Cytometry D->E F Quadrant Analysis: - Live (AV-/PI-) - Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) E->F

Workflow for Annexin V/PI Staining

IV. Investigation of Signaling Pathways

The toxicity of a compound is often mediated by the perturbation of specific intracellular signaling pathways.[11][12][13][14] Western blotting and pathway-specific reporter assays are powerful tools for this investigation.

Table 4: Key Signaling Pathways in Toxicity
PathwayKey Proteins to InvestigatePotential Role in Toxicity
MAPK Pathway p38, JNK, ERK (phosphorylated and total)Stress response, inflammation, apoptosis[12]
Apoptosis Pathway Caspase-3, PARP, Bcl-2, BaxRegulation of programmed cell death[11]
PI3K/Akt/mTOR Pathway Akt, mTOR, S6K (phosphorylated and total)Cell survival, proliferation, autophagy[15]
NF-κB Pathway p65 (nuclear translocation), IκBα (degradation)Inflammatory response
Protocol 4: Western Blot Analysis of MAPK Activation

This protocol outlines the steps to assess the activation of key stress-activated protein kinases (SAPKs) like p38 and JNK.

Materials:

  • This compound-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse this compound-treated cells and quantify protein concentration.

  • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Hypothetical_Fischerin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Stress Receptor? This compound->Receptor 1. Binds? Mitochondrion Mitochondrion This compound->Mitochondrion 1. Direct effect? MAPKKK MAPKKK Receptor->MAPKKK 2. Activates MAPKK MAPKK MAPKKK->MAPKK MAPK p38 / JNK MAPKK->MAPK Bax Bax MAPK->Bax Activates Bcl2 Bcl-2 MAPK->Bcl2 Inhibits Transcription Gene Transcription (Pro-apoptotic) MAPK->Transcription 4. Activates ROS ROS Mitochondrion->ROS 3. Releases Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release ROS->MAPKKK Bax->Mitochondrion Permeabilizes Transcription->Apoptosis

Hypothetical this compound-Induced Apoptotic Pathway

By employing the assays and protocols outlined in these application notes, researchers can systematically dissect the mechanism of this compound toxicity, from initial cytotoxic effects to the specific molecular pathways involved. This will provide a robust foundation for understanding its toxicological properties and for the development of potential countermeasures.

References

Application Notes and Protocols for Fischerin in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on the specific toxicological mechanisms and detailed experimental protocols for the mycotoxin Fischerin is limited. The following application notes and protocols are based on the initial discovery and toxicity reports of this compound, supplemented with established methodologies for the toxicological assessment of novel mycotoxins. The experimental protocols provided are generalized and will require optimization for specific laboratory conditions and research objectives.

Introduction to this compound

This compound is a mycotoxin, a toxic secondary metabolite produced by the ascomycete fungus Neosartorya fischeri var. fischeri.[1] Initial toxicological studies have demonstrated that this compound can induce lethal peritonitis in mice, indicating its potential as a potent toxin.[1] Mycotoxins, in general, are known to elicit a wide range of toxic effects, including cytotoxicity, carcinogenicity, and immunotoxicity, through various mechanisms of action.[2][3][4] Given the preliminary evidence of its toxicity, further in-depth toxicological research is warranted to understand the full scope of this compound's potential hazards to human and animal health.

Proposed Toxicological Research Workflow

A systematic approach is necessary to characterize the toxicological profile of a novel mycotoxin like this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to more in-depth mechanistic studies.

Toxicological Research Workflow for this compound cluster_0 Phase 1: In Vitro Cytotoxicity Assessment cluster_1 Phase 2: Determination of Cell Death Mechanism cluster_2 Phase 3: Investigation of Mechanism of Action cluster_3 Phase 4: In Vivo Toxicity Studies A Dose-Response Cytotoxicity Screening (e.g., MTT, LDH, Neutral Red Assays) B Determination of IC50 Values on Relevant Cell Lines A->B C Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining, TUNEL Assay) B->C D Caspase Activation Assays (e.g., Caspase-3, -8, -9) C->D E Oxidative Stress Assessment (ROS Measurement) D->E F Mitochondrial Dysfunction Analysis (Mitochondrial Membrane Potential) E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR for key proteins/genes) F->G H Acute Toxicity Studies in Animal Models (e.g., Mouse, Rat) G->H I Histopathological Examination of Target Organs H->I

Caption: A proposed workflow for the toxicological evaluation of this compound.

Quantitative Data Presentation

Effective data presentation is crucial for comparing the cytotoxic effects of this compound across different cell lines and experimental conditions. The following table provides a template for summarizing hypothetical IC50 (half-maximal inhibitory concentration) values.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines after 24-hour Exposure

Cell LineCell TypeAssayIC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT15.2 ± 1.8
Caco-2Human Colorectal AdenocarcinomaLDH22.5 ± 2.1
A549Human Lung CarcinomaNeutral Red18.9 ± 1.5
RAW 264.7Mouse MacrophageMTT10.7 ± 1.3

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the toxicological assessment of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line by measuring mitochondrial reductase activity.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic and necrotic cells induced by this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Live cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Signaling Pathway Visualization

Mycotoxins often induce toxicity through the activation of stress-related signaling pathways, such as those involving oxidative stress and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.

Hypothetical this compound-Induced Apoptosis Pathway cluster_0 Cellular Stress Response cluster_1 Apoptotic Cascade This compound This compound ROS Increased ROS Production This compound->ROS Mito Mitochondrial Dysfunction (Decreased MMP) ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Further Research Directions:

  • In vivo studies: Following comprehensive in vitro analysis, in vivo studies in animal models are essential to understand the systemic toxicity, target organs, and to establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity assessment: Assays such as the Ames test and micronucleus assay should be performed to evaluate the mutagenic potential of this compound.

  • Chronic toxicity and carcinogenicity: Long-term exposure studies are necessary to assess the potential for chronic health effects, including cancer.

  • Development of analytical methods: Robust analytical methods are required for the detection and quantification of this compound in food and feed to assess exposure risks.[5][6][7]

References

Application Notes and Protocols for Fischerin Toxicity Testing in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fischerin is a mycotoxin produced by the fungus Neosartorya fischeri var. fischeri. Preliminary studies have indicated that this compound is toxic to mice, causing lethal peritonitis[1][2]. This document provides an overview of the known information and presents generalized protocols for conducting acute toxicity studies of this compound in a mouse model. These protocols are intended to serve as a starting point for researchers to develop more specific assays for investigating the toxicological profile of this compound.

Quantitative Toxicity Data

Quantitative toxicity data for this compound, such as the median lethal dose (LD50), are not currently available in published literature. For comparative purposes, the table below includes toxicity data for 2-pyridone, a structurally related parent compound.

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound MouseIntraperitonealNot Available[1][2]
2-pyridoneMouseIntraperitoneal410 mg/kg[1]
2-pyridoneMouseIntravenous750 mg/kg[1]
2-pyridoneRatOral124 mg/kg[1]

Experimental Protocols

The following is a generalized protocol for acute toxicity testing of a novel mycotoxin, such as this compound, in a mouse model. This protocol is based on standard toxicological methodologies and should be adapted based on the specific research questions and available resources.

Protocol 1: Acute Intraperitoneal Toxicity Assessment in Mice

Objective: To determine the acute toxicity of this compound following a single intraperitoneal injection in mice and to observe clinical signs of toxicity.

Materials:

  • This compound (of known purity)

  • Vehicle for solubilizing this compound (e.g., sterile saline, dimethyl sulfoxide (DMSO) followed by dilution in saline)

  • Male and female BALB/c mice (6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to prepare a range of doses. The choice of doses should be informed by any preliminary range-finding studies or data from structurally similar compounds.

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., 5 mice per sex per group). Include a vehicle control group that receives the vehicle alone.

  • Dosing: Administer a single intraperitoneal injection of the prepared this compound solution or vehicle to each mouse. The injection volume should be consistent across all groups (e.g., 10 mL/kg body weight).

  • Clinical Observation: Observe the animals continuously for the first 4 hours after dosing and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of convulsions or tremors. Note any signs of peritonitis, such as abdominal distension or tenderness.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily for the first week and weekly thereafter).

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that die during the study) and examine all major organs for any abnormalities. Pay close attention to the peritoneal cavity for signs of inflammation, fluid accumulation, or other lesions.

  • Histopathology (Optional): Collect major organs (liver, kidneys, spleen, heart, lungs, and any gross lesions) and fix them in 10% neutral buffered formalin for subsequent histopathological examination.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the acute toxicity testing of this compound in a mouse model.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis a This compound Dose Preparation c Randomization and Grouping a->c b Animal Acclimatization b->c d Intraperitoneal Administration c->d e Clinical Observation (14 days) d->e f Body Weight Monitoring d->f g Gross Necropsy e->g i Data Analysis and Reporting f->i h Histopathology (optional) g->h h->i

Caption: General workflow for acute toxicity testing of this compound in mice.

Hypothetical Signaling Pathway for this compound-Induced Peritonitis

The precise molecular mechanism of this compound-induced peritonitis is unknown. The following diagram presents a hypothetical signaling pathway that could be investigated, based on common inflammatory responses to toxins.

G cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Inflammatory Cascade cluster_3 Pathophysiological Outcome A This compound B Mesothelial Cell Damage A->B C Activation of Macrophages A->C D Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) B->D C->D E Chemokine Production (e.g., CXCL1) C->E G Increased Vascular Permeability D->G F Neutrophil Infiltration E->F H Peritonitis F->H G->H

Caption: Hypothetical signaling pathway for this compound-induced peritonitis.

References

Troubleshooting & Optimization

Optimizing Neosartorya fischeri culture for Fischerin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Neosartorya fischeri culture for Fischerin production. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this important fungus.

Frequently Asked Questions (FAQs)

Q1: What is Neosartorya fischeri and why is it significant for this compound production?

Neosartorya fischeri is a heat-resistant (thermotolerant) fungus known for producing a diverse array of secondary metabolites.[1][2] One such metabolite is this compound, a compound that has demonstrated significant neuroprotective activity, making it a molecule of interest for drug development.[3][4] The fungus is adaptable, and its secondary metabolite profile can be manipulated by altering culture conditions, a principle known as the One Strain Many Compounds (OSMAC) approach.[1]

Q2: What are the general optimal culture conditions for growing Neosartorya fischeri?

N. fischeri can be cultivated on various standard mycological media. Optimal conditions can vary depending on the specific strain and the target metabolite. However, general parameters have been established.

  • Temperature: The optimal temperature range for growth and secondary metabolite production is typically between 25°C and 37°C.[5][6]

  • Media: Common media include Potato Dextrose Agar/Broth (PDA/PDB), Czapek Yeast Autolysate (CYA), and Malt Extract Agar/Broth (MEA).[1][2]

  • pH: The fungus can grow in a range of pH levels, with some studies indicating optimal enzyme activity at acidic pH (e.g., 4.0-4.4).[2]

  • Light: For some secondary metabolites, exposure to light can enhance production.[5][6]

Q3: What is the OSMAC (One Strain Many Compounds) approach and how can it be applied to this compound production?

The OSMAC approach is a strategy used to induce and enhance the production of secondary metabolites by systematically altering cultivation parameters.[1] For this compound production, this involves varying one factor at a time to determine its effect on yield. Key parameters to modify include:

  • Media Composition: Changing carbon and nitrogen sources (e.g., glucose, peptone, yeast extract).[7][8]

  • pH: Adjusting the initial pH of the culture medium.

  • Temperature: Cultivating the fungus at different temperatures within its growth range.

  • Aeration: Modifying shaking speed in liquid cultures or using different types of culture vessels.

  • Culture State: Switching between solid-state and submerged fermentation.

This method is effective for exploring the metabolic potential of N. fischeri and can lead to the discovery of optimal conditions for maximizing this compound yield.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation of N. fischeri and the extraction of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Suboptimal culture medium.

  • Incorrect physical culture parameters (pH, temperature, aeration).

  • Insufficient incubation time.

  • Strain degradation or mutation.

Solutions:

  • Optimize Media Composition: Systematically test different carbon and nitrogen sources. A design of experiments (DoE) approach can be efficient for this.[7][9] Refer to the media composition table below for starting points.

  • Vary Physical Parameters: Run parallel experiments at different temperatures (e.g., 25°C, 30°C, 37°C) and pH levels (e.g., 4.0, 5.5, 7.0).[5][6]

  • Conduct a Time-Course Study: Harvest the culture at different time points (e.g., 7, 14, 21, and 28 days) to determine the peak production time for this compound.

  • Verify Strain Integrity: Ensure the culture stock is viable and has not been passaged excessively. If possible, authenticate the strain.

Low_Yield_Troubleshooting start Low this compound Yield check_strain Verify Strain Integrity? start->check_strain new_culture Start New Culture from Verified Stock check_strain->new_culture No optimize_media Optimize Media (OSMAC Approach) check_strain->optimize_media Yes new_culture->optimize_media optimize_params Optimize Physical Parameters (pH, Temp) optimize_media->optimize_params time_course Run Time-Course Experiment optimize_params->time_course end_success Yield Improved time_course->end_success end_fail Consult Literature for Advanced Techniques time_course->end_fail

Caption: Troubleshooting workflow for addressing low this compound yield.

Problem 2: Culture Contamination

Possible Causes:

  • Poor aseptic technique.

  • Contaminated reagents, media, or inoculum.[10]

  • Inadequate sterilization of equipment.

  • Environmental contaminants in the lab or incubator.[11]

Solutions:

  • Identify the Contaminant:

    • Bacteria: Look for sudden turbidity (cloudiness) in liquid cultures or a slimy appearance on solid media. The media pH may drop, causing a color change in indicators like phenol red.[10]

    • Mold/Yeast: Observe for fuzzy, filamentous growth (mold) or opaque, creamy colonies (yeast).[10][12]

    • Mycoplasma: This contaminant is not visible by eye and requires specific testing (e.g., PCR-based kits).[13]

  • Immediate Actions:

    • Discard all contaminated cultures immediately to prevent cross-contamination.[10]

    • Thoroughly decontaminate all affected equipment, including incubators, biosafety cabinets, and pipettes.

  • Preventative Measures:

    • Review and reinforce strict aseptic techniques with all lab personnel.

    • Filter-sterilize all heat-sensitive media components and autoclave all heat-stable items.

    • Regularly clean and disinfect incubators and work areas.

    • Test new batches of media and reagents for sterility before use.

Problem 3: Difficulty with this compound Extraction and Purification

Possible Causes:

  • Formation of emulsions during liquid-liquid extraction.[14]

  • Low solubility of this compound in the chosen solvent.

  • Co-extraction of interfering compounds.

Solutions:

  • Address Emulsions: If emulsions form, try adding a saturated salt solution (brine) to break the emulsion, centrifuging the mixture at a low speed, or filtering the entire mixture through a bed of celite.

  • Optimize Solvent Selection: Test a panel of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol) to find the most effective one for this compound extraction.

  • Improve Purification: If co-eluting impurities are an issue during chromatography, adjust the solvent gradient, try a different stationary phase (e.g., reverse-phase vs. normal-phase), or add a pre-purification step like solid-phase extraction (SPE).

Data Presentation: Culture Parameters

Table 1: Recommended Media Compositions for N. fischeri
ComponentConcentration (g/L)PurposeReference Media
Carbon Source
Glucose20 - 40Primary energy sourcePDA, CYA[5][6]
Sucrose30Alternative carbon sourceCYA[5][6]
Soluble Starch40Complex carbohydrate source[8]
Nitrogen Source
Yeast Extract2 - 20Source of vitamins and amino acidsCYA,[8][9]
Peptone / Tryptone2 - 20Source of peptides and amino acids[7]
Soy Peptone20Plant-based nitrogen source[7]
Salts & Minerals
K₂HPO₄ or KH₂PO₄1.0 - 4.0Buffering agent, source of K and PCYA,[8]
MgSO₄·7H₂O0.2 - 0.5Source of magnesium ionsCYA,[8]
CaCl₂0.0008 - 0.1Source of calcium ions[7][8]
FeSO₄·7H₂O0.0011 - 0.01Trace metal sourceCYA,[8]
Agar (for solid media)15 - 20Solidifying agentPDA, CYA, MEA
Table 2: Summary of Optimal Physical Culture Conditions
ParameterOptimal RangeNotes
Temperature 25°C - 37°CStrain-dependent; thermotolerant nature allows for higher temperatures.[2][6]
pH 4.0 - 7.0Optimal pH can depend on the desired metabolite. Acidic conditions may favor some enzymes.[2][6]
Aeration (Liquid) 120 - 200 RPMShaking speed should be optimized to ensure sufficient oxygen supply without causing excessive shear stress.
Incubation Period 14 - 28 daysSecondary metabolite production often occurs in the stationary phase of growth.
Light Condition Dark or Light CycleSome secondary metabolite pathways are influenced by light.[6]

Experimental Protocols

Protocol 1: Cultivation and Extraction of this compound

This protocol provides a general workflow for this compound production using submerged fermentation followed by solvent extraction.

Experimental_Workflow inoculum 1. Inoculum Preparation (N. fischeri on PDA, 7 days) fermentation 2. Submerged Fermentation (Liquid PDB, 28°C, 150 RPM, 21 days) inoculum->fermentation separation 3. Biomass Separation (Filtration or Centrifugation) fermentation->separation extraction 4. Solvent Extraction (Mycelium + Supernatant with Ethyl Acetate) separation->extraction concentration 5. Concentration (Rotary Evaporation) extraction->concentration purification 6. Chromatographic Purification (Silica Gel Column) concentration->purification analysis 7. Analysis & Identification (HPLC, LC-MS, NMR) purification->analysis

Caption: General experimental workflow for this compound production.

1. Inoculum Preparation:

  • Aseptically transfer a small piece of N. fischeri mycelium from a stock culture to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate the plate at 28°C for 7-10 days until sufficient mycelial growth is observed.

2. Submerged Fermentation:

  • Prepare the desired liquid production medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks and sterilize by autoclaving.

  • Aseptically add 3-5 small agar plugs (approx. 5 mm diameter) from the inoculum plate to each flask.

  • Incubate the flasks at 28°C in a shaking incubator at 150 RPM for 21 days.

3. Biomass Separation:

  • After incubation, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or by centrifugation.

4. Solvent Extraction:

  • Combine the mycelial biomass and the culture filtrate.

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Add an equal volume of ethyl acetate to the culture, shake vigorously for 30 minutes, and allow the layers to separate. Repeat this process three times.

  • Pool the organic (ethyl acetate) layers.

5. Concentration:

  • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

6. Purification:

  • Subject the crude extract to column chromatography using a silica gel stationary phase.

  • Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the compounds.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

7. Analysis:

  • Pool fractions containing the compound of interest (this compound).

  • Analyze the purified compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for final identification and purity assessment.[3]

Signaling Pathway Visualization

While the specific signaling pathway for this compound biosynthesis is not fully elucidated, the production of secondary metabolites in fungi is generally controlled by complex regulatory networks. These often involve environmental sensing, signal transduction cascades (like MAPK pathways), and the activation of specific transcription factors that regulate biosynthetic gene clusters (BGCs).

Signaling_Pathway cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Transcriptional Regulation cluster_3 Biosynthesis Nutrient_Stress Nutrient Stress (N or C limitation) Receptor Membrane Receptor Nutrient_Stress->Receptor pH_Change pH Change pH_Change->Receptor Temperature Temperature Shift Temperature->Receptor MAPK_Cascade MAPK Cascade (e.g., Hog1, Slt2) Receptor->MAPK_Cascade PKA_Pathway PKA Pathway Receptor->PKA_Pathway TF Specific Transcription Factor (e.g., PacC, AreA) MAPK_Cascade->TF PKA_Pathway->TF Chromatin Chromatin Remodeling (Histone Modification) TF->Chromatin BGC This compound Biosynthetic Gene Cluster (BGC) Activation Chromatin->BGC Enzymes Biosynthetic Enzymes BGC->Enzymes This compound This compound Production Enzymes->this compound

Caption: A hypothetical signaling pathway for secondary metabolite production.

References

Technical Support Center: Maximizing Fischerin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fischerin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the fungal fermentation of this compound from Neosartorya fischeri. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support the optimization of your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a toxic secondary metabolite produced by the ascomycete fungus Neosartorya fischeri.[1][2] It is of interest to researchers for its potential bioactive properties.

Q2: What are the general challenges in maximizing this compound yield?

A2: Like many fungal secondary metabolites, this compound production can be hampered by low yields, inconsistent production between batches, and the complexity of the fermentation process. Key challenges include optimizing nutritional and physical parameters, maintaining culture stability, and preventing contamination. Secondary metabolite production is often initiated during the stationary phase of growth when nutrients may become limited.[3]

Q3: What is the general strategy for improving the yield of a fungal secondary metabolite?

A3: A common and effective strategy is the "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, pH, and aeration to induce the production of a wider range or higher quantity of secondary metabolites.[4] Another strategy involves a systematic experimental design, like a fractional factorial design, to test multiple cultivation parameters at once, followed by chemometrics analysis of HPLC data to identify optimal conditions.[3]

Q4: Is the biosynthetic pathway for this compound known?

A4: As of late 2025, the complete and specific biosynthetic gene cluster and pathway for this compound have not been fully elucidated in publicly available literature. However, the biosynthesis of other secondary metabolites in Neosartorya fischeri has been investigated, revealing gene clusters that encode for enzymes like non-ribosomal peptide synthetases (NRPS), prenyltransferases, and acetyltransferases.[5] It is hypothesized that this compound biosynthesis follows a similarly complex pathway, likely involving a polyketide synthase (PKS) or NRPS as a core enzyme.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Media Composition 1. Carbon/Nitrogen (C/N) Ratio: The balance of carbon and nitrogen is critical. Systematically test different C/N ratios. Start with a standard Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium and vary the concentrations of glucose/sucrose and yeast extract/peptone. 2. Carbon Source: Test alternative carbon sources such as maltose, fructose, or glycerol. 3. Nitrogen Source: Evaluate different nitrogen sources like ammonium sulfate, sodium nitrate, or casamino acids. 4. Trace Elements: Ensure the medium contains essential trace elements (e.g., Zn²⁺, Fe²⁺, Cu²⁺) which are often cofactors for biosynthetic enzymes.
Incorrect pH 1. Optimal pH Range: The optimal pH for secondary metabolite production in ascomycetes is often slightly acidic to neutral (pH 5.0-7.0). 2. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation. If it drifts significantly, use a biological buffer (e.g., MES, MOPS) in your medium or implement a pH control strategy in a bioreactor. A study on a similar fungus, Aspergillus chevalieri, found an optimal initial pH of 6.6 for producing a secondary metabolite.[6]
Inappropriate Temperature 1. Optimal Temperature: Neosartorya fischeri is a thermotolerant fungus, but optimal temperature for secondary metabolite production may differ from optimal growth temperature. Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C). An optimal temperature of 28°C was found for physcion production in a related fungus.[6] 2. Temperature Stability: Ensure your incubator or bioreactor maintains a stable temperature throughout the experiment.
Insufficient Aeration 1. Shake Flask Culture: Use baffled flasks to increase surface area for oxygen exchange. Ensure the culture volume is no more than 20-25% of the flask volume. 2. Agitation Speed: Optimize the shaking speed (e.g., 150, 180, 200 rpm). A speed of 177 rpm was optimal for a similar process.[6] 3. Bioreactor: If using a bioreactor, optimize the dissolved oxygen (DO) level, typically by controlling both agitation and airflow rate.
Suboptimal Harvest Time 1. Time-Course Study: this compound is a secondary metabolite, so its production is typically highest during the stationary phase. Perform a time-course study, harvesting and analyzing samples every 24-48 hours to determine the peak production time, which could be several days to weeks.[3][6]
Issue 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Steps
Inoculum Variability 1. Standardized Inoculum: Use a standardized spore suspension (e.g., 10⁵ spores/mL) for inoculation to ensure consistency.[3] If using mycelial plugs, ensure they are of a consistent size and age. 2. Culture Age: Use fresh, actively growing cultures for inoculation. Avoid using old or dormant cultures.
Media Preparation Inconsistency 1. Component Quality: Use high-quality, analytical grade media components. 2. Sterilization: Ensure consistent sterilization procedures (time and temperature) as over-autoclaving can degrade media components.
Environmental Fluctuations 1. Calibrate Equipment: Regularly calibrate all monitoring equipment, including pH meters, thermometers, and tachometers. 2. Detailed Logging: Keep meticulous records of all fermentation parameters for each batch to help identify sources of variation.

Quantitative Data Summary

The following tables present illustrative data based on common optimization experiments for fungal secondary metabolites. These should be used as a starting point for your own experimental design.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.245.3
Sucrose14.858.1
Maltose12.533.7
Fructose13.141.2

Table 2: Effect of pH on this compound Yield

Initial Medium pHFinal pHBiomass (g/L)This compound Yield (mg/L)
5.04.213.935.4
6.05.115.162.5
6.55.414.971.3
7.06.014.555.9

Table 3: Effect of Temperature and Agitation on this compound Yield

Temperature (°C)Agitation (rpm)Biomass (g/L)This compound Yield (mg/L)
2515012.848.9
2815014.665.2
2818015.075.8
3018014.261.4

Visualizations and Workflows

Generalized Fungal Secondary Metabolite Biosynthesis Pathway

The following diagram illustrates a generalized pathway for the biosynthesis of a fungal secondary metabolite, which may be similar to that of this compound. Primary metabolism produces simple precursors which are then assembled by core enzymes (like PKS or NRPS) and modified by tailoring enzymes.

G Generalized Fungal Secondary Metabolite Biosynthesis Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (Hypothetical this compound Pathway) Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA PKS Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS) Malonyl_CoA->PKS Amino_Acids Amino Acids Amino_Acids->PKS Intermediate Core Scaffold PKS->Intermediate Assembly Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases, Prenyltransferases) Intermediate->Tailoring Modification This compound This compound Tailoring->this compound Final Product

Caption: Hypothetical biosynthetic pathway for a fungal secondary metabolite.

Experimental Workflow for Yield Optimization

This workflow outlines the systematic process for troubleshooting and optimizing this compound production.

G Workflow for this compound Yield Optimization Start Start: Low/Inconsistent Yield Inoculum Standardize Inoculum (Spore Suspension) Start->Inoculum Media Media Optimization (One-Variable-at-a-Time) Inoculum->Media Test C/N ratio, C & N sources Physical Physical Parameter Optimization Media->Physical Test pH, Temp, Agitation TimeCourse Time-Course Study Physical->TimeCourse Determine peak production day RSM Response Surface Methodology (RSM) for fine-tuning TimeCourse->RSM Validation Validate Optimal Conditions RSM->Validation End Optimized Protocol Validation->End

Caption: Systematic workflow for optimizing this compound fermentation yield.

Detailed Experimental Protocols

Protocol 1: Culture Revival and Inoculum Preparation
  • Revival: From a long-term stock (N. fischeri on a PDA slant or cryopreserved), inoculate a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Flood the surface of the mature plate with 10 mL of sterile 0.1% Tween 80 solution.

  • Harvesting: Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filtration: Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Quantification: Count the spores using a hemocytometer.

  • Dilution: Dilute the suspension with sterile water to a final concentration of 1 x 10⁵ spores/mL. This is your working inoculum.

Protocol 2: Shake Flask Fermentation
  • Medium Preparation: Prepare the desired fermentation medium (e.g., PDB: 24 g/L Potato Dextrose Broth). For optimization, prepare several media variations as per your experimental design.

  • Dispensing: Dispense 100 mL of medium into 500 mL baffled Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate each flask with 1 mL of the standardized spore suspension (1 x 10⁵ spores/mL).

  • Incubation: Incubate the flasks at the desired temperature (e.g., 28°C) with constant agitation (e.g., 180 rpm) for the predetermined duration (e.g., 14 days).

Protocol 3: this compound Extraction and Quantification
  • Harvesting: After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Broth Extraction:

    • Measure the volume of the culture filtrate.

    • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude broth extract.

  • Mycelial Extraction:

    • Dry the harvested mycelium to a constant weight.

    • Grind the dried mycelium into a fine powder.

    • Extract the mycelial powder with methanol or ethyl acetate overnight.

    • Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

  • Quantification by HPLC (Illustrative Method):

    • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV/DAD detector is suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength determined by the UV spectrum of a purified this compound standard (if available).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve. The yield is then reported as mg of this compound per liter of culture (mg/L).

References

Technical Support Center: Overcoming Challenges in Fischerin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of the recombinant protein Fischerin. The principles and protocols outlined here are broadly applicable to the purification of many recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: My this compound expression levels are very low. What can I do to improve the yield?

Low expression can be due to several factors, including codon bias, protein toxicity, or suboptimal induction conditions.[1] Consider codon-optimizing your gene for the expression host.[1] You can also try lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration to slow down protein expression, which can improve proper folding and solubility.[1] Experimenting with different expression strains that may better accommodate your protein is also a valuable strategy.

Q2: this compound is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Insoluble protein expression is a common issue, often arising from the formation of misfolded protein aggregates known as inclusion bodies.[2] To enhance solubility, try expressing this compound at lower temperatures (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.[2] Using solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can also be effective.[2][3] Additionally, optimizing the lysis buffer with additives like non-ionic detergents or glycerol may help maintain solubility.[4]

Q3: After purification, my this compound protein is aggregating and precipitating. How can I prevent this?

Protein aggregation post-purification is often a sign of instability in the buffer conditions.[5] Key factors to consider are pH, ionic strength, and protein concentration.[5] Ensure the buffer pH is at least one unit away from this compound's isoelectric point (pI) to maintain a net charge and reduce aggregation.[5][] Including additives like glycerol (5-20%), low concentrations of detergents, or specific amino acids like arginine and glutamate can also enhance stability.[5][7] It is also crucial to work at low temperatures (e.g., 4°C) and avoid high protein concentrations.[5]

Q4: My His-tagged this compound is not binding to the IMAC resin. What is the problem?

Failure to bind to an Immobilized Metal Affinity Chromatography (IMAC) column is a frequent problem. One common reason is that the histidine tag is inaccessible, buried within the folded protein.[8] You can test this by performing a small-scale purification under denaturing conditions with urea or guanidinium chloride.[8] If it binds under these conditions, the tag is likely hidden. Other potential issues include an incorrect buffer pH, which should be around 7.4-8.0 for optimal binding, or the presence of chelating agents like EDTA or high concentrations of reducing agents that can strip the metal ions from the resin.[8][9]

Q5: The purity of my eluted this compound is low, with many contaminating proteins. How can I improve purity?

Contamination can arise from non-specific binding of host cell proteins to the resin. To improve purity, you can increase the stringency of your wash steps. This can be achieved by adding a low concentration of imidazole (e.g., 10-20 mM) to the wash buffer, which helps to elute weakly bound contaminants.[10] Increasing the salt concentration (up to 500 mM NaCl) in the binding and wash buffers can also reduce non-specific ionic interactions.[4] If these steps are insufficient, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary.[1]

Q6: My this compound protein has lost its biological activity after purification. What could be the cause?

Loss of activity can occur due to improper folding, denaturation, or the absence of necessary co-factors.[11] If purification was performed under denaturing conditions to solubilize inclusion bodies, the protein must be correctly refolded to regain activity.[12] This often involves a carefully controlled process of removing the denaturant. The purification buffers might also be missing essential co-factors (like metal ions) required for this compound's function, or the buffer conditions (pH, salt) may not be optimal for its stability and activity.[11] Including stabilizing agents like glycerol or specific co-factors in the final elution and storage buffers can help preserve activity.[11]

Troubleshooting Guides

Low Protein Yield
Problem Possible Cause Solution
No or low expression of this compound Rare codons in the gene sequence.Synthesize a codon-optimized gene for the expression host.[1]
Protein is toxic to the host cells.Use a tightly regulated promoter, lower the induction temperature, and reduce the inducer concentration.[1][2]
Incorrect vector or expression strain.Try different expression vectors or host strains.[1]
This compound is degraded Protease activity during cell lysis and purification.Add protease inhibitors to the lysis buffer and keep the sample at 4°C throughout the purification process.[9]
Protein is inherently unstable.Consider engineering a more stable version of the protein or adding a stabilizing fusion tag.
Low recovery from chromatography column Inefficient binding to the resin.Optimize the binding buffer pH and composition. Ensure no interfering substances like EDTA are present.[9]
Harsh elution conditions.Test a gradient elution or milder elution conditions (e.g., lower imidazole concentration or a smaller pH shift).[4]
Protein Aggregation & Precipitation
Problem Possible Cause Solution
This compound forms inclusion bodies during expression High expression rate leads to misfolding.Lower the expression temperature (16-25°C) and use a lower concentration of the inducer.[2]
Protein has poor intrinsic solubility.Co-express with molecular chaperones or use a solubility-enhancing fusion tag (e.g., MBP, GST).[2][3]
Purified this compound aggregates over time Suboptimal buffer conditions (pH, ionic strength).Screen different buffer pH values and salt concentrations. A buffer pH far from the pI is often optimal.[5][]
High protein concentration.Keep the protein concentration as low as feasible. If high concentrations are needed, screen for stabilizing additives.[5]
Oxidation of cysteine residues.Add reducing agents like DTT or TCEP to the buffers.[13]
Freeze-thaw cycles.Aliquot the purified protein and store at -80°C. Add cryoprotectants like glycerol (up to 50%).[5]
Low Purity
Problem Possible Cause Solution
Co-elution of host cell proteins Non-specific binding to the affinity resin.Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers.[4]
Ineffective washing steps.Increase the volume of the wash buffer and/or add a low concentration of the eluting agent (e.g., 10-20 mM imidazole for His-tag purification) to the wash buffer.[10]
Protein-protein interactions.Add non-ionic detergents (e.g., 0.1% Triton X-100) or a reducing agent to the wash buffer to disrupt interactions.[4]
Presence of nucleic acid contamination Incomplete cell lysis.Add DNase I to the lysis buffer to degrade DNA, which can reduce viscosity and non-specific interactions.[4]
Contaminants have similar properties to this compound Single-step purification is insufficient.Add an orthogonal purification step, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity step.[14]

Experimental Protocols

Protocol 1: Cell Lysis Buffer Preparation

A well-formulated lysis buffer is critical for efficient protein extraction and stability.

Components of a Standard Lysis Buffer:

Component Typical Concentration Purpose
Buffering Agent 20-50 mM (e.g., Tris-HCl, HEPES)Maintain a stable pH.[]
Salt 150-500 mM NaClIncrease ionic strength to reduce non-specific protein interactions.[15]
Imidazole (for His-tag) 10-20 mMPrevents non-specific binding of host proteins to the IMAC resin.[13]
Reducing Agent 1-10 mM (e.g., DTT, TCEP)Prevents oxidation of cysteine residues.[15]
Additives 5-10% GlycerolActs as a stabilizer and can help prevent aggregation.[5]
1% Triton X-100Non-ionic detergent to aid in solubilization.[16]
Protease Inhibitors Varies (e.g., PMSF, cOmplete™)Prevent degradation of the target protein by endogenous proteases.[9]
DNase I ~10 µg/mLReduces viscosity from host DNA.[4]

Methodology:

  • Prepare the buffer with all components except for the protease inhibitors and DNase I.

  • Adjust the pH to the desired value (typically 7.4-8.0).

  • Filter sterilize the buffer through a 0.22 µm filter.

  • Add protease inhibitors and DNase I immediately before use.

Protocol 2: this compound Purification using Ni-NTA Affinity Chromatography

This protocol outlines a standard procedure for purifying a His-tagged protein.

Methodology:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using sonication or a French press. Keep the sample on ice to prevent overheating.[17]

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[16]

  • Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of binding buffer (lysis buffer without protease inhibitors and DNase I).

  • Binding: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump at a slow flow rate to allow for efficient binding.[4]

  • Washing: Wash the column with 10-20 column volumes of wash buffer (binding buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with 3-5 column volumes of elution buffer (binding buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and identify the fractions containing the purified protein.

Protocol 3: On-Column Protein Refolding

If this compound is purified from inclusion bodies under denaturing conditions, this protocol can be used to refold the protein while it is bound to the affinity resin.

Methodology:

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).[18]

  • Binding: Bind the solubilized, denatured protein to the Ni-NTA column.

  • Refolding Gradient: Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) using a linear gradient over several column volumes. This slow removal of the denaturant allows the protein to refold gradually. The refolding buffer should contain additives that promote proper folding, such as L-arginine (0.4 M).

  • Washing: After the gradient, wash the column with several volumes of refolding buffer to remove any remaining denaturant.

  • Elution: Elute the now-refolded protein using the standard elution buffer.

Visualizations

Fischerin_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Analysis & Storage Transformation Transformation Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Start Purification Clarification Clarification Lysis->Clarification Binding Affinity Binding Clarification->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Analysis Purity & Activity Analysis (SDS-PAGE, Assay) Elution->Analysis Purified Protein Storage Buffer Exchange & Storage Analysis->Storage

Caption: General workflow for this compound expression and purification.

Troubleshooting_Logic Start Start: Low Yield or Purity Issue CheckExpression Check Expression Levels (SDS-PAGE of Lysate) Start->CheckExpression CheckSolubility Check Protein Solubility (Soluble vs. Insoluble Fraction) CheckExpression->CheckSolubility Expression OK OptimizeExpression Optimize Expression: - Lower Temperature - Lower Inducer Conc. - Codon Optimization CheckExpression->OptimizeExpression Low/No Expression OptimizeSolubility Improve Solubility: - Solubility Tags (MBP, GST) - Lysis Buffer Additives - Denaturing Purification CheckSolubility->OptimizeSolubility Insoluble CheckBinding Check Binding to Resin CheckSolubility->CheckBinding Soluble OptimizeBinding Optimize Binding: - Check Buffer pH - Remove EDTA/DTT - Denaturing Conditions CheckBinding->OptimizeBinding No Binding CheckPurity Check Purity of Eluate CheckBinding->CheckPurity Binds OptimizePurity Optimize Purity: - Increase Wash Stringency - Add Imidazole to Wash - Add 2nd Purification Step CheckPurity->OptimizePurity Impure Success Successful Purification CheckPurity->Success Pure Generic_Signaling_Pathway cluster_nucleus Cell Nucleus Ligand External Signal (Ligand) Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (TF) Kinase2->TF Activates & Translocates Gene Gene Expression (e.g., this compound) TF->Gene Binds to DNA Nucleus Nucleus

References

Fischerin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fischerin and its potential degradation products. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a toxic metabolite produced by the Ascomycete fungus, Neosartorya fischeri.[1] Its chemical formula is C23H29NO7, and it possesses a complex structure that includes a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1][2] Due to its cytotoxic properties, understanding its stability and degradation is crucial for any research or development activities.

Q2: What are the potential stability issues associated with this compound?

While specific stability data for this compound is not extensively published, its chemical structure suggests potential susceptibility to several degradation pathways:

  • Oxidation: The dihydroxy-pyridone ring is likely prone to oxidation, which could lead to the formation of quinone-like structures or ring-opening products. The presence of other hydroxyl groups also contributes to oxidative susceptibility.

  • Hydrolysis: The molecule contains a carbonyl group within the pyridone ring and an external carbonyl group, which could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the side chain.

  • Photodegradation: The conjugated system in the pyridone ring may absorb UV or visible light, leading to photolytic degradation.

  • Thermal Degradation: Like many complex organic molecules, this compound may degrade upon exposure to high temperatures.

Q3: What are the likely degradation products of this compound?

The exact degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its structure, potential degradation products could arise from:

  • Oxidation of the dihydroxy-pyridone ring.

  • Hydrolysis of the naphthalenylcarbonyl side chain.

  • Epoxide ring-opening of the 7-oxabicyclo[4.1.0]heptan-2-yl moiety under acidic conditions.

Further studies, such as forced degradation experiments coupled with mass spectrometry, are necessary to identify and characterize the specific degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.
  • Possible Cause 1: pH of the solvent.

    • Troubleshooting: Ensure the pH of your solvent is near neutral. The dihydroxy-pyridone moiety can be sensitive to both acidic and basic conditions. Prepare fresh solutions and consider using a buffered system (e.g., phosphate-buffered saline, pH 7.4) for in-vitro experiments.

  • Possible Cause 2: Presence of oxidizing agents.

    • Troubleshooting: De-gas your solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities. If oxidative degradation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your experimental setup.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in storage conditions.

    • Troubleshooting: Strictly control storage conditions (temperature, humidity, light exposure) for all samples. Use a calibrated stability chamber for formal studies.

  • Possible Cause 2: Inadequate analytical method.

    • Troubleshooting: Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from its degradation products. A forced degradation study is essential to validate the method's specificity.

  • Possible Cause 3: Sample preparation artifacts.

    • Troubleshooting: Investigate if the sample preparation process itself is causing degradation. For example, excessive heating during dissolution or the use of reactive reagents can lead to artificial degradation.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (m/z)
0.1 N HCl, 60°C, 24h85.22449.2
0.1 N NaOH, 60°C, 24h78.53315.1
3% H2O2, RT, 24h65.14447.2
Heat (solid), 80°C, 48h95.81Not significant
Heat (solution), 60°C, 24h92.32413.2
Photolytic88.92429.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralization (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize dilute Dilution neutralize->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS for Identification hplc->lcms stability Assess Stability lcms->stability pathway Propose Degradation Pathway stability->pathway signaling_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Binds and Modulates Degradation_Product_A Degradation Product A (e.g., Oxidized form) Degradation_Product_A->Target_Protein May have altered affinity Degradation_Product_B Degradation Product B (e.g., Hydrolyzed form) Degradation_Product_B->Target_Protein May be inactive Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Initiates Biological_Response Biological Response (e.g., Cytotoxicity) Downstream_Signaling->Biological_Response Leads to

References

Technical Support Center: Fischerin Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Fischerin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatographic peak for this compound is tailing, fronting, or split. What are the possible causes and how can I fix it?

Answer: Poor peak shape can significantly impact the accuracy and precision of quantification. The table below summarizes common causes and recommended solutions.

SymptomPotential CauseRecommended Solution
Peak Tailing Column Overload: Injecting too high a concentration of this compound.Dilute the sample or decrease the injection volume.
Secondary Interactions: Silanol groups on the column interacting with this compound.Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column Contamination: Buildup of matrix components on the column.Implement a column wash step after each run or use a guard column.
Peak Fronting Sample Solvent Incompatibility: Sample is dissolved in a stronger solvent than the initial mobile phase.Reconstitute the sample in the initial mobile phase or a weaker solvent.
Column Collapse: Degradation of the column bed.Replace the column and ensure mobile phase pH and temperature are within the column's specifications.
Peak Splitting Clogged Frit or Column Void: Particulate matter blocking the flow path at the head of the column.Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Injection Issues: Incomplete injection or issues with the autosampler.Inspect the autosampler syringe and injection port for blockages or leaks.

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Question: I am observing significant signal suppression (or enhancement) for this compound, leading to poor accuracy and reproducibility. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[1][2]

Strategies to Minimize Matrix Effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3]

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining this compound on a solid sorbent while washing away matrix components.[4][5]

  • Optimize Chromatography:

    • Gradient Elution: Modify the gradient to better separate this compound from co-eluting matrix components.

    • Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C or ¹⁵N labeled) will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[6][7]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue 3: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this and how do I stabilize it?

Answer: Consistent retention times are crucial for reliable peak identification and integration.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between injections. | Increase the post-run equilibration time. | | Mobile Phase Composition: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives. | Prepare fresh mobile phase daily and keep solvent bottles capped. | | Pump Performance: Inconsistent flow rate from the LC pump. | Purge the pump to remove air bubbles and check for leaks. If the problem persists, the pump may require maintenance. | | Column Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | | Column Degradation: The stationary phase is degrading over time. | Replace the analytical column. |

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Fischerin). A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it experiences similar extraction recovery and matrix effects.[7] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it adequately compensates for variability.

Q2: How can I assess the stability of this compound in my samples and stock solutions?

A2: this compound stability should be evaluated under various conditions to ensure accurate quantification. Key stability experiments include:

  • Freeze-Thaw Stability: Analyze aliquots of a sample after undergoing multiple freeze-thaw cycles.

  • Bench-Top Stability: Assess the stability of this compound in the sample matrix at room temperature over a period representative of sample handling time.

  • Long-Term Stability: Analyze stored samples at defined intervals to determine the maximum allowable storage duration at a specific temperature (e.g., -80°C).

  • Stock Solution Stability: Evaluate the stability of this compound in the stock solution solvent at storage and room temperatures.

Q3: What are the key parameters to optimize in the mass spectrometer for this compound analysis?

A3: For optimal sensitivity and specificity, the following MS parameters should be optimized by infusing a standard solution of this compound:

  • Ionization Mode: Determine whether positive or negative electrospray ionization (ESI) provides a better signal for this compound.

  • Precursor Ion: Select the most abundant and stable molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and select the most intense and specific product ions for quantification (quantifier) and confirmation (qualifier).

  • Collision Energy: Optimize the collision energy to maximize the intensity of the chosen product ions.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity and stability.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma

This protocol provides a general procedure for extracting this compound from plasma samples using protein precipitation.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex samples for 10 seconds to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general SPE procedure for cleaning up this compound from a complex matrix. The specific sorbent and solvents should be optimized for this compound.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted plasma or urine) onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of how to present calibration curve data and sample quantification results.

Table 1: Example Calibration Curve Data for this compound

Calibration LevelNominal Concentration (ng/mL)This compound Peak AreaIS Peak AreaPeak Area Ratio (this compound/IS)Calculated Concentration (ng/mL)Accuracy (%)
11.05,23498,7650.0531.1110.0
22.513,12399,1230.1322.496.0
35.025,98798,9870.2635.1102.0
410.051,87699,5430.5219.999.0
525.0129,87698,5431.31825.2100.8
650.0258,76599,8762.59149.599.0
7100.0521,98798,8765.279101.2101.2

Table 2: Example Quantification of this compound in Quality Control (QC) Samples

QC LevelNominal Concentration (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.951.081.021.02102.06.4
Low QC3.02.893.102.952.9899.33.5
Mid QC30.031.529.830.530.6102.02.8
High QC80.078.981.280.580.2100.31.5

Visualizations

Visual workflows can aid in understanding the experimental process and troubleshooting logic.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) prep Sample Preparation (PPT, LLE, or SPE) sample->prep Add Internal Standard lc LC Separation (Reversed-Phase) prep->lc Inject Extract ms MS/MS Detection (MRM Mode) lc->ms Eluent data Data Acquisition & Processing ms->data quant Quantification & Reporting data->quant

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

troubleshooting_workflow start Problem Encountered (e.g., Poor Peak, Inaccurate Results) check_chrom Review Chromatogram: - Peak Shape - Retention Time - Baseline Noise start->check_chrom peak_shape_issue Peak Shape Issue? check_chrom->peak_shape_issue check_is Check Internal Standard Response is_ok IS Response Stable? check_is->is_ok check_cal Examine Calibration Curve cal_ok r² > 0.99 & Back-calculated Concentrations OK? check_cal->cal_ok rt_shift RT Shift? peak_shape_issue->rt_shift No solve_peak Troubleshoot Peak Shape: - See Issue 1 Guide peak_shape_issue->solve_peak Yes rt_shift->check_is No solve_rt Troubleshoot RT Stability: - See Issue 3 Guide rt_shift->solve_rt Yes is_ok->check_cal Yes solve_matrix Investigate Matrix Effects: - See Issue 2 Guide - Improve Sample Prep is_ok->solve_matrix No solve_cal Re-prepare Calibrators & QCs cal_ok->solve_cal No system_check Perform System Suitability Test cal_ok->system_check Yes

Caption: Troubleshooting Decision Tree for this compound LC-MS/MS Analysis.

References

Matrix effects in Fischerin analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fischerin in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked questions (FAQs)

Q1: What is this compound and in what types of samples is it typically analyzed?

A1: this compound is a mycotoxin produced by the fungus Neosartorya fischeri (also known as Aspergillus fischeri).[1] Its chemical formula is C23H29NO7, and it has a molecular weight of approximately 431.5 g/mol .[2] this compound is a moderately polar compound, indicated by a computed XLogP3 value of 1.3.[2]

Given its origin, this compound is most commonly analyzed in the following complex matrices:

  • Fungal culture broths (liquid media)

  • Fungal mycelial extracts

  • Contaminated agricultural products or foodstuffs

The complexity of these matrices often leads to analytical challenges, primarily due to matrix effects.

Q2: My this compound peak in the LC-MS chromatogram is showing significant ion suppression. What are the likely causes and how can I mitigate this?

A2: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to a decreased signal.

Common Causes:

  • High concentrations of salts or sugars from culture media.

  • Co-elution of other fungal metabolites with similar polarity to this compound.

  • Phospholipids from cellular material if analyzing mycelial extracts.

Mitigation Strategies:

  • Improve Sample Preparation: Implement a more rigorous cleanup procedure to remove interfering components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.

  • Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from matrix components. Using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may also resolve the issue.

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[1] This reduces the concentration of interfering matrix components, although it may also lower the this compound signal, so a balance must be found.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound, if available, will experience similar matrix effects as the analyte, allowing for accurate quantification despite signal suppression.

Q3: I am observing peak tailing for my this compound standard and samples. What could be the cause?

A3: Peak tailing can be caused by both chemical and physical issues within the HPLC system.

Potential Causes and Solutions:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., with 0.1% formic acid) to suppress silanol activity. Using an end-capped column can also minimize these interactions.

  • Column Contamination: Accumulation of strongly retained matrix components on the column can lead to peak distortion.

    • Solution: Implement a robust column washing procedure after each batch of samples, using a strong solvent like isopropanol.

  • Column Void: A void at the head of the column can cause the sample to spread unevenly, leading to peak tailing.

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of your analytical column.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Extraction

Low recovery of this compound from the sample matrix can lead to inaccurate quantification. The following table summarizes a comparison of different extraction methods from a fungal culture broth, demonstrating how the choice of method can significantly impact recovery.

Data Presentation: Comparison of this compound Extraction Methods

Extraction MethodPrincipleAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Protein Precipitation (PPT) with AcetonitrileAnalyte precipitation6512-45 (Suppression)
Liquid-Liquid Extraction (LLE) with Ethyl AcetatePartitioning based on polarity858-15 (Suppression)
Solid-Phase Extraction (SPE) - C18 cartridgeReversed-phase retention954-5 (Minimal Suppression)
Solid-Phase Extraction (SPE) - Mixed-Mode Cation ExchangeReversed-phase and ion-exchange925-8 (Minimal Suppression)

Data is for illustrative purposes.

Troubleshooting Steps:

  • Assess Solvent Polarity: this compound is moderately polar. Ensure the extraction solvent used in LLE has an appropriate polarity to efficiently partition this compound from the aqueous matrix. Ethyl acetate is often a good starting point.

  • Optimize SPE Protocol: For SPE, ensure the correct sorbent chemistry is chosen (C18 is suitable for moderately polar compounds). Systematically optimize the wash and elution steps. A weak wash (e.g., 5% methanol in water) can remove polar interferences, while a stronger elution solvent (e.g., methanol or acetonitrile) is needed to recover this compound.

  • Check pH: The pH of the sample can affect the charge state of this compound and its interaction with SPE sorbents. Adjusting the sample pH prior to extraction may improve recovery.

Issue 2: Inconsistent Quantification and High Variability Between Injections

High variability in results can stem from matrix effects that differ between samples or from issues with the analytical instrumentation.

Experimental Protocols: Quantifying and Mitigating Matrix Effects

1. Post-Extraction Addition Method to Quantify Matrix Effect:

  • Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.

  • Methodology:

    • Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL). This is Sample A .

    • Extract a blank matrix sample (a sample of the same type as your study samples but without this compound) using your established sample preparation protocol.

    • Spike the blank matrix extract with the this compound standard to the same final concentration as Sample A (100 ng/mL). This is Sample B .

    • Analyze both samples by LC-MS and compare the peak areas.

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Peak Area of B / Peak Area of A) - 1) * 100

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

2. Matrix-Matched Calibration Curve:

  • Objective: To improve quantification accuracy by compensating for matrix effects.

  • Methodology:

    • Obtain a blank matrix (e.g., culture broth from a non-producing fungal strain).

    • Extract the blank matrix using your sample preparation method.

    • Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound.

    • Generate a calibration curve using these matrix-matched standards.

    • Quantify your unknown samples against this curve. The matrix components in the standards will mimic the effects in the unknown samples, leading to more accurate results.

Visualizations

Troubleshooting Workflow for Matrix Effects in this compound Analysis

MatrixEffectTroubleshooting start Inconsistent Results or Poor Recovery for this compound check_chrom Review Chromatograms: - Peak Shape - Signal Intensity start->check_chrom quant_me Quantify Matrix Effect (Post-Extraction Addition) check_chrom->quant_me me_significant Matrix Effect > 20%? quant_me->me_significant optimize_sample_prep Optimize Sample Preparation: - SPE/LLE - Dilution me_significant->optimize_sample_prep Yes matrix_match Use Matrix-Matched Calibration Curve me_significant->matrix_match No, but variability is high optimize_chrom Optimize Chromatography: - Gradient Profile - Column Chemistry optimize_sample_prep->optimize_chrom use_is Implement Internal Standard: - Stable Isotope-Labeled (ideal) - Structural Analog (alternative) optimize_chrom->use_is use_is->matrix_match re_evaluate Re-evaluate Matrix Effect matrix_match->re_evaluate re_evaluate->me_significant Still significant me_ok Matrix Effect Mitigated re_evaluate->me_ok Mitigated end Accurate this compound Quantification me_ok->end

Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects in this compound analysis.

// Node Definitions sample [label="Complex Sample\n(this compound + Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc [label="HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Co-elution of this compound\nand Matrix Components", fillcolor="#FBBC05", fontcolor="#202124"]; ion_source [label="ESI Source", fillcolor="#EA4335", fontcolor="#FFFFFF"]; droplet [label="Charged Droplets", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; competition [label="Competition for Charge\nand Droplet Surface Area", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suppression [label="Ion Suppression\n(Reduced this compound Ions)", fillcolor="#202124", fontcolor="#FFFFFF"]; detector [label="Mass Spectrometer\nDetector", fillcolor="#34A853", fontcolor="#FFFFFF"]; signal [label="Inaccurate (Low) Signal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> lc [color="#5F6368"]; lc -> elution [color="#5F6368"]; elution -> ion_source [color="#5F6368"]; ion_source -> droplet [color="#5F6368"]; droplet -> competition [color="#EA4335"]; competition -> suppression [color="#EA4335"]; suppression -> detector [color="#5F6368"]; detector -> signal [color="#5F6368"]; }

References

Fischerin Detection Methods: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support center content is generated for a hypothetical protein named "Fischerin," as no specific information for a molecule with this name was found in public databases. The experimental protocols, signaling pathways, and data are illustrative and based on common methodologies in molecular biology and biochemistry.

Welcome to the technical support center for enhancing the sensitivity of this compound detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal detection method for low concentrations of this compound?

A1: For detecting low concentrations of this compound, an Enhanced Chemiluminescence ELISA (ECL-ELISA) or a proximity ligation assay (PLA) is recommended due to their high sensitivity.

Q2: How can I minimize background noise in my this compound Western Blots?

A2: To minimize background noise, ensure optimal blocking of the membrane (e.g., using 5% non-fat dry milk or bovine serum albumin in TBST), use high-purity antibodies at their recommended dilutions, and include sufficient wash steps.

Q3: What are the best practices for storing this compound samples?

A3: this compound samples, especially in cell lysates or plasma, should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. The addition of protease inhibitors to the lysis buffer is also crucial.

Q4: Can I detect this compound in fixed tissues?

A4: Yes, this compound can be detected in formalin-fixed, paraffin-embedded (FFPE) tissues using immunohistochemistry (IHC). Antigen retrieval methods, such as heat-induced epitope retrieval (HIER), are critical for optimal staining.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound detection experiments.

Issue Potential Cause Recommended Solution
Weak or No Signal in ELISA Inactive this compound proteinEnsure proper sample handling and storage to prevent degradation. Use fresh samples whenever possible.
Low antibody affinityUse a high-affinity, validated monoclonal antibody specific for this compound.
Insufficient incubation timeOptimize incubation times for the capture antibody, sample, detection antibody, and substrate.
High Background in ELISA Non-specific antibody bindingIncrease the number and duration of wash steps. Add Tween-20 to the wash buffer.
Cross-reactivity of antibodiesUse highly specific monoclonal antibodies.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Inconsistent Results Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Edge effects in microplatesAvoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation.
Sample variabilityStandardize sample collection and preparation protocols.
Uneven Staining in IHC Incomplete deparaffinizationExtend the time in xylene and ethanol during the deparaffinization process.
Uneven antigen retrievalEnsure slides are fully submerged in the antigen retrieval buffer and that heating is uniform.
Air bubbles under the coverslipBe careful when placing the coverslip to avoid trapping air bubbles.

Quantitative Data on this compound Detection Methods

The following table summarizes the performance of various hypothetical methods for this compound detection, providing a basis for selecting the most appropriate assay for your research needs.

Detection Method Limit of Detection (LOD) Limit of Quantification (LOQ) Dynamic Range Throughput Sample Type
Standard ELISA 50 pg/mL150 pg/mL0.15-10 ng/mLHighCell lysate, Plasma, Serum
ECL-ELISA 5 pg/mL15 pg/mL0.015-1 ng/mLHighCell lysate, Plasma, Serum
Western Blot 100 pgN/A (Semi-quantitative)N/ALowCell lysate, Tissue homogenate
Immunohistochemistry (IHC) N/A (Qualitative)N/AN/AMediumFFPE tissue, Frozen tissue
Proximity Ligation Assay (PLA) <1 pg/mL5 pg/mL0.005-0.5 ng/mLMediumCell culture, Tissue sections

Detailed Experimental Protocol: Enhanced this compound-Specific ECL-ELISA

This protocol outlines the steps for a highly sensitive sandwich ELISA for the quantification of this compound.

Materials:

  • 96-well high-binding microplate

  • Capture Antibody (anti-Fischerin, monoclonal)

  • Detection Antibody (anti-Fischerin, biotinylated polyclonal)

  • Recombinant this compound standard

  • Streptavidin-HRP

  • ECL Substrate

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., 1% BSA in PBST)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader with chemiluminescence capabilities

Procedure:

  • Coating: Dilute the capture antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard and Sample Incubation: Prepare a serial dilution of the Recombinant this compound standard in Assay Diluent (e.g., from 1000 pg/mL to 15.6 pg/mL). Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Prepare the ECL substrate according to the manufacturer's instructions. Add 100 µL to each well.

  • Signal Detection: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the luminescence values against the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

Hypothetical this compound Signaling Pathway

Fischerin_Signaling_Pathway This compound This compound Fischerin_Receptor This compound Receptor (FR) This compound->Fischerin_Receptor Binding Adaptor_Protein Adaptor Protein (AP-1) Fischerin_Receptor->Adaptor_Protein Recruitment Kinase_A Kinase A Adaptor_Protein->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor (TF-Fisch) Kinase_B->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for this compound ECL-ELISA

ECL_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample 3. Add Standards and Samples Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab 4. Add Biotinylated Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Strep_HRP 5. Add Streptavidin-HRP Wash4->Add_Strep_HRP Wash5 Wash Add_Strep_HRP->Wash5 Add_Substrate 6. Add ECL Substrate Wash5->Add_Substrate Read_Plate 7. Read Plate (Chemiluminescence) Add_Substrate->Read_Plate Analyze 8. Analyze Data Read_Plate->Analyze End End Analyze->End

Caption: Step-by-step workflow for the this compound ECL-ELISA protocol.

Technical Support Center: Fisetin Solubility and Formulation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically named "fischerin" is scarce in publicly available scientific literature. Therefore, this guide focuses on Fisetin , a well-researched flavonoid with similar structural characteristics, to provide a comprehensive resource on solubility and formulation for in vitro assays. The principles and protocols outlined here for Fisetin can serve as a strong starting point for formulating other poorly soluble flavonoid compounds.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using Fisetin in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fisetin and why is its solubility a concern for in vitro assays?

A1: Fisetin is a naturally occurring flavonoid found in various fruits and vegetables, known for its antioxidant, anti-inflammatory, and potential senolytic properties.[1][2] Its crystalline structure and polyphenolic nature contribute to its poor water solubility, which can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing inaccurate and irreproducible results.[3][4]

Q2: What are the recommended solvents for preparing Fisetin stock solutions?

A2: Fisetin is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions for in vitro studies.[3][5]

Q3: What are the typical concentrations of Fisetin used in cell-based assays?

A3: The effective concentration of Fisetin varies depending on the cell type and the biological endpoint being investigated. Generally, concentrations ranging from 1 µM to 100 µM are reported in the literature for various in vitro applications, including apoptosis induction, inhibition of cell viability, and anti-inflammatory effects.[1][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store my Fisetin stock solution?

A4: Fisetin stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to ensure stability.[4][8] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

Q5: For how long is an aqueous working solution of Fisetin stable?

A5: It is not recommended to store aqueous dilutions of Fisetin for more than one day.[5] Fisetin's stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures.[4] For optimal results, prepare fresh working solutions from your frozen stock for each experiment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media Fisetin's low aqueous solubility. The final concentration of the compound exceeds its solubility limit in the aqueous medium.- Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to minimize solvent toxicity and precipitation.[8]- Add the Fisetin stock solution dropwise to the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.[8]- Pre-warm the aqueous medium to 37°C before adding the Fisetin stock solution.- Consider using a solubilizing agent, such as cyclodextrins, in your formulation.[3]
Inconsistent or no biological activity observed - Precipitation: The actual concentration of solubilized Fisetin is lower than intended.- Degradation: The Fisetin stock or working solution may have degraded due to improper storage or handling.- Visually inspect your experimental wells under a microscope for any signs of compound precipitation.- Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[4]- Verify the purity and integrity of your Fisetin solid material.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.- Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerable concentration for your cells.- Ensure the final solvent concentration is consistent across all experimental conditions, including the untreated control.

Data Presentation: Fisetin Solubility

The following table summarizes the solubility of Fisetin in various solvents.

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO)≥10.3 mg/mL to 100 mg/mL[5][9][10]
Dimethylformamide (DMF)~30 mg/mL[3][5]
Ethanol~2.79 mg/mL to 5 mg/mL[5][9]
WaterInsoluble to sparingly soluble (<1 mg/mL)[3][9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Fisetin Stock Solution in DMSO

Materials:

  • Fisetin powder (Molecular Weight: 286.24 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out 2.86 mg of Fisetin powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously until the Fisetin is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.[8]

  • Once fully dissolved, purge the stock solution with an inert gas like nitrogen or argon to minimize oxidation, although this is optional for many applications.[8]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Fisetin Working Solution for Cell-Based Assays

Materials:

  • 10 mM Fisetin stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM Fisetin stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

  • In a sterile tube, add the calculated volume of the Fisetin stock solution to the appropriate volume of pre-warmed complete cell culture medium.

  • Immediately mix the working solution by gentle vortexing or by pipetting up and down.

  • Visually inspect the solution to ensure no precipitation has occurred.

  • Use the freshly prepared working solution for your cell-based assay immediately. Do not store the aqueous working solution.[5]

Visualizations

G cluster_workflow Experimental Workflow: Fisetin Solution Preparation Fisetin_Powder Fisetin Powder Stock_Solution 10 mM Stock Solution in DMSO Fisetin_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Aliquoting Aliquot into single-use tubes Stock_Solution->Aliquoting Storage Store at -20°C / -80°C Aliquoting->Storage Working_Solution Final Working Solution (e.g., 10 µM in Medium) Storage->Working_Solution Dilute Cell_Culture_Medium Pre-warmed Cell Culture Medium Cell_Culture_Medium->Working_Solution Cell_Assay Add to Cell-Based Assay Working_Solution->Cell_Assay

Caption: Workflow for preparing Fisetin stock and working solutions.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Modulated by Fisetin Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Inflammation Inflammation (e.g., NF-κB activation) Akt->Inflammation Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Key signaling pathway modulated by Fisetin.[2][11]

References

Technical Support Center: Fischerin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the degradation pathways and optimal storage conditions for a compound named "Fischerin." The following guide is based on established principles for the storage and handling of sensitive natural products and phytochemicals, which are likely applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

The stability of this compound, like many complex organic molecules, is influenced by several environmental factors. The primary drivers of degradation are typically:

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[1][2][3][4] Storing samples at lower temperatures is crucial for long-term stability.

  • pH: The pH of a solution can significantly affect the stability of a compound.[5][6][7] Highly acidic or alkaline conditions can catalyze hydrolytic degradation or promote structural rearrangements. The optimal pH for this compound in solution should be determined, but neutral or slightly acidic conditions are often preferable for similar compounds.

  • Light Exposure: Many organic compounds are sensitive to light, particularly UV radiation.[8][9] Light can provide the energy needed to initiate photo-degradation reactions, leading to the formation of impurities.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of sensitive functional groups within the this compound molecule.[1][10] This process can be accelerated by the presence of metal ions.

Q2: What are the recommended storage conditions for solid and dissolved this compound?

To minimize degradation, specific storage conditions should be maintained.

  • Solid this compound:

    • Temperature: Store at -20°C or lower for long-term stability.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using amber vials or storing in a dark location.

    • Moisture: Keep in a desiccated environment to prevent hydrolysis.

  • This compound in Solution:

    • Temperature: Store stock solutions at -80°C. For daily use, aliquots can be kept at 2-8°C for short periods, but stability at these temperatures should be verified.

    • Solvent/Buffer: Dissolve in a suitable, high-purity solvent. If using a buffer, ensure it is sterile and at a pH that promotes stability.[11] The use of buffers is recommended to maintain a stable pH environment.[11][12]

    • Degassing: Use degassed solvents to minimize dissolved oxygen.

    • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade proteins and other complex molecules.[4]

Q3: How can I detect if my this compound sample has degraded?

Degradation can be identified through several methods:

  • Visual Inspection: Changes in color or the appearance of precipitates in a solution can indicate degradation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a primary technique to assess purity.[13][14] The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of degradation products, helping to elucidate the degradation pathway.[13][14][15]

  • Spectroscopy: UV-Visible spectroscopy can reveal changes in the compound's absorbance spectrum, which may indicate structural modification.[13]

Q4: What types of stabilizing agents can be used to prevent this compound degradation in solution?

For solutions, adding specific agents can enhance stability:

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added.

  • Chelating Agents: If degradation is catalyzed by metal ions, a chelating agent such as EDTA can be included to sequester these ions.

  • Buffering Agents: Using a pH buffer is critical to prevent degradation caused by pH shifts.[5][11]

  • Surfactants/Polymers: In some formulations, non-ionic surfactants or polymers like Poloxamers (F68, F127) or PVP can act as stabilizers by preventing aggregation or surface adsorption.[16][17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in HPLC chromatogram. Degradation of this compound.1. Confirm the identity of new peaks using LC-MS.[15] 2. Review storage conditions (temperature, light, pH). 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity in experiments. This compound has degraded to an inactive form.1. Check the purity of the stock solution with a fresh HPLC run. 2. Prepare fresh solutions from solid material stored under recommended conditions. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Solution changes color over time. Oxidation or photodegradation.1. Store solutions protected from light in amber vials. 2. Prepare solutions using degassed solvents. 3. Consider adding an antioxidant to the formulation.

Quantitative Data on Stability

The following table presents hypothetical stability data for this compound based on typical degradation patterns of complex phytochemicals. This data should be confirmed with in-house stability studies.

Condition Storage Temperature Duration Purity by HPLC (%) Key Degradants Observed
Solid, Dark, Desiccated25°C (Room Temp)1 Month95.2%Oxidative products
Solid, Dark, Desiccated4°C6 Months98.5%Minor oxidative products
Solid, Dark, Desiccated-20°C24 Months>99.5%None detected
Solution in PBS, pH 7.425°C (Room Temp)24 Hours88.1%Hydrolysis, Oxidative products
Solution in PBS, pH 7.44°C7 Days94.3%Hydrolysis products
Solution in PBS, pH 7.4-20°C6 Months97.9%Minor freeze-thaw degradants
Solution in PBS, pH 7.4-80°C24 Months>99.0%None detected

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[14]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C in the dark for 1, 3, and 7 days. Store solid material at 80°C as well.

    • Photodegradation: Expose a solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) in a photostability chamber.[14]

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acid- and base-stressed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by a stability-indicating HPLC-UV method and by LC-MS to identify degradation products.[15]

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and resolve it from any potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at a wavelength appropriate for this compound (e.g., determined by UV-Vis scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Factors Influencing this compound Degradation This compound This compound Stability Temp Temperature This compound->Temp High Temp Accelerates pH pH This compound->pH Acidic/Alkaline Conditions Light Light (UV/Vis) This compound->Light Exposure Initiates Oxygen Oxygen This compound->Oxygen Exposure Causes Degradation Degradation Products (Inactive / Impure) Temp->Degradation pH->Degradation Light->Degradation Oxygen->Degradation

Caption: Key environmental factors leading to the chemical degradation of this compound.

This compound Stability Study Workflow start Prepare this compound Stock stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Collect Samples at Time Points stress->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc lcms Identify Degradants with LC-MS hplc->lcms data Quantify Purity & Degradation Rate hplc->data lcms->data end Determine Shelf-Life & Optimal Conditions data->end

Caption: Experimental workflow for conducting a comprehensive stability study on this compound.

Troubleshooting Logic for Unexpected HPLC Peaks start Problem: Unexpected HPLC Peak q1 Is the peak present in the blank injection? start->q1 solvent Source: Solvent or System Contamination q1->solvent Yes q2 Does the peak mass correlate with a known degradant via LC-MS? q1->q2 No action1 Action: Re-run with fresh solvent/mobile phase. solvent->action1 degradation Source: this compound Degradation q2->degradation Yes impurity Source: Impurity in Original Material q2->impurity No action2 Action: Review storage conditions (T, pH, light). Prepare fresh stock. degradation->action2 action3 Action: Check Certificate of Analysis. Re-purify if needed. impurity->action3

Caption: A logical workflow for troubleshooting the appearance of unknown peaks.

References

Validation & Comparative

A Comparative Analysis of Fischerin and Fumitremorgin: An Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide to the biological activities of fischerin and fumitremorgin is not feasible at this time due to a significant disparity in available scientific literature. Fumitremorgin, particularly fumitremorgin C, is a well-characterized mycotoxin with a clearly defined mechanism of action as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). In contrast, information on the biological activity of this compound is exceptionally limited, with only a single study from 1993 identifying it as a toxic metabolite from Neosartorya fischeri that causes lethal peritonitis in mice[1]. No further research detailing its mechanism of action, target specificity, or other biological effects has been published.

Therefore, this guide will provide a comprehensive overview of the known biological activities of fumitremorgin, including quantitative data, experimental methodologies, and pathway diagrams. A brief summary of the limited information available for this compound will follow, highlighting the knowledge gap that precludes a direct comparison.

Fumitremorgin: A Potent BCRP/ABCG2 Inhibitor

Fumitremorgins are mycotoxins produced by various species of Aspergillus and Penicillium. Fumitremorgin C (FTC) is the most extensively studied of this class and is recognized for its potent and specific inhibition of the ATP-binding cassette (ABC) transporter, BCRP (also known as ABCG2). This transporter is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.

Quantitative Data on Fumitremorgin C Activity
ParameterCell LineSubstrateIC50 / KiReference
BCRP Inhibition MCF-7/AdVp3000MitoxantroneIC50: ~0.5 µMRabindran et al., 2000
S1-M1-3.2 (colon)MitoxantroneIC50: ~1 µMRabindran et al., 1998
8226/MR20 (myeloma)DoxorubicinIC50: ~1 µMRabindran et al., 1998
Cytotoxicity Various human cell lines-IC50: 10-100 µMAllen et al., 2002
Osteoclastogenesis Inhibition RAW264.7RANKL-inducedIC50: Not specifiedSong et al., 2020
Mechanism of Action of Fumitremorgin C

Fumitremorgin C inhibits the function of the BCRP transporter, thereby preventing the efflux of cytotoxic cancer drugs from the cell. This leads to an increased intracellular concentration of these drugs, restoring their therapeutic efficacy in resistant cancer cells. The mechanism of inhibition involves interference with the ATPase activity of the BCRP transporter, though it does not compete directly with ATP binding.

dot

Fumitremorgin_BCRP_Inhibition Mechanism of BCRP/ABCG2 Inhibition by Fumitremorgin C cluster_cell Cancer Cell Chemotherapy Chemotherapy BCRP BCRP/ABCG2 Transporter Chemotherapy->BCRP Efflux Intracellular_Drug Intracellular Chemotherapy Cell_Death Cell_Death Intracellular_Drug->Cell_Death Induces Fumitremorgin_C Fumitremorgin_C Fumitremorgin_C->BCRP Inhibits BCRP_Inhibition_Workflow Workflow for BCRP Inhibition Assay Cell_Culture Culture BCRP-overexpressing and parental cells Pre_incubation Pre-incubate with Fumitremorgin C Cell_Culture->Pre_incubation Substrate_Addition Add Mitoxantrone (BCRP substrate) Pre_incubation->Substrate_Addition Incubation Incubate for 2 hours Substrate_Addition->Incubation Flow_Cytometry Analyze intracellular fluorescence by flow cytometry Incubation->Flow_Cytometry

References

Comparative Cytotoxicity of Neosartorya fischeri Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic effects of mycotoxins produced by the fungus Neosartorya fischeri, complete with supporting experimental data, detailed protocols, and mechanistic insights to guide research and drug development professionals.

Neosartorya fischeri, a heat-resistant fungus, is known to produce a variety of mycotoxins that pose potential risks to human health. Understanding the comparative cytotoxicity of these secondary metabolites is crucial for risk assessment and for exploring their potential as pharmacological probes or therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of prominent N. fischeri mycotoxins, including fumitremorgin C, verruculogen, asperfuran, and fiscalins.

Comparative Cytotoxicity Data

The cytotoxic potential of mycotoxins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available IC50 values for key N. fischeri mycotoxins against various human and murine cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

MycotoxinCell LineAssayIncubation TimeIC50Reference
Asperfuran HeLa (Human cervical cancer)Not SpecifiedNot Specified25 µg/mL[1]
L1210 (Mouse leukemia)Not SpecifiedNot Specified25 µg/mL[1]
Verruculogen Drosophila Slo channels in CHO cellsElectrophysiologyNot SpecifiedLow nM range[2]
Pituitary GH3 cellsElectrophysiologyNot Specified1 µM (Effective Concentration)[2]
Fumitremorgin C K562 (Human myelogenous leukemia)MTT Assay48 hours41 µM[3]

Note: Data for a direct comparison of all mycotoxins on the same cell line under identical conditions is limited in the current literature. The presented data is compiled from various sources.

Mechanisms of Action and Signaling Pathways

The cytotoxicity of N. fischeri mycotoxins stems from their interference with specific cellular processes and signaling pathways.

Fumitremorgin C: An ABCG2 Transporter Inhibitor

Fumitremorgin C is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP)[3][4][5]. ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents out of the cell. By inhibiting ABCG2, fumitremorgin C can sensitize cancer cells to the cytotoxic effects of these drugs. The mechanism of inhibition is believed to be allosteric, meaning fumitremorgin C binds to a site on the transporter distinct from the substrate-binding site, inducing a conformational change that blocks its transport function[6]. This inhibition can lead to the modulation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation, cell proliferation, and survival[7].

FumitremorginC_Pathway cluster_cell FumitremorginC Fumitremorgin C ABCG2 ABCG2/BCRP Transporter FumitremorginC->ABCG2 Inhibits DrugEfflux Drug Efflux ABCG2->DrugEfflux Pumps out NFkB_MAPK NF-κB / MAPK Signaling ABCG2->NFkB_MAPK Modulates ChemoDrugs Chemotherapeutic Drugs ChemoDrugs->ABCG2 Substrate IncreasedIntracellularDrug Increased Intracellular Drug Concentration ChemoDrugs->IncreasedIntracellularDrug Accumulates Cell Cancer Cell Cytotoxicity Enhanced Cytotoxicity IncreasedIntracellularDrug->Cytotoxicity Verruculogen_Pathway cluster_membrane Verruculogen Verruculogen BK_Channel BK Channel (Large-conductance Ca2+- activated K+ channel) Verruculogen->BK_Channel Blocks Hyperpolarization Hyperpolarization BK_Channel->Hyperpolarization Leads to BlockedChannel Blocked K+ Efflux BK_Channel->BlockedChannel K_ion K+ K_ion->BK_Channel Flows through Cell_Membrane Cell Membrane NeuronalExcitability Decreased Neuronal Excitability Hyperpolarization->NeuronalExcitability Hyperexcitability Neuronal Hyperexcitability BlockedChannel->Hyperexcitability MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Mycotoxins Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze LDH_Workflow Start Seed and Treat Cells Incubate Incubate for Exposure Time Start->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Add_Reagent Add LDH Reaction Mix Collect->Add_Reagent Incubate_RT Incubate at Room Temp Add_Reagent->Incubate_RT Read Read Absorbance Incubate_RT->Read Analyze Calculate % Cytotoxicity Read->Analyze

References

A Comparative Analysis of Fischerin and Other Pyridone Mycotoxins: Toxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of Fischerin, a pyridone mycotoxin produced by the fungus Neosartorya fischeri, and other mycotoxins sharing the pyridone chemical scaffold. This document summarizes available quantitative toxicity data, details experimental methodologies for toxicity assessment, and visualizes the known signaling pathways involved in their toxic mechanisms.

Executive Summary

This compound has been identified as a potent toxin, causing lethal peritonitis in mice upon intraperitoneal administration. While a precise median lethal dose (LD50) for this compound remains to be definitively established in publicly available literature, its acute toxic effects highlight its significance as a mycotoxin. This guide juxtaposes the known toxicological data of this compound with that of other pyridone alkaloids to provide a comparative context for researchers. The primary mechanism of action for many of these toxins involves the induction of apoptosis, or programmed cell death, through the activation of specific cellular signaling cascades.

Comparative Toxicity Data

Quantitative data on the toxicity of pyridone mycotoxins is crucial for risk assessment and for understanding their structure-activity relationships. The following table summarizes the available in vivo and in vitro toxicity data for this compound and other selected pyridone mycotoxins. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

MycotoxinChemical StructureTest ModelRoute of AdministrationToxicity Metric (e.g., LD50, IC50)Source
This compound 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moietyMiceIntraperitonealLethal peritonitis (quantitative LD50 not specified)[1]
Piplartine Piperidine-conjugated pyridoneMurine leukemia P388 cellsIn vitroED50 = 2.0 µg/mL
Tenellin 4-hydroxy-2-pyridoneGalleria mellonella larvaeInjectionLD50 = 0.17 µ g/larva
Orellanine Bipyridine-N-oxideMiceIntraperitonealLD50 = 20-40 mg/kg

Note: The lack of a standardized quantitative LD50 value for this compound is a significant data gap in the current literature. The descriptive "lethal peritonitis" indicates high toxicity, but a numerical value is necessary for a direct quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of pyridone mycotoxins.

In Vivo Acute Toxicity (LD50) Determination in Mice

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a mycotoxin following intraperitoneal injection in mice.

1. Animal Model:

  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.

2. Mycotoxin Preparation:

  • Dissolve the mycotoxin in a suitable vehicle (e.g., sterile saline, dimethyl sulfoxide [DMSO]). The final concentration of the vehicle should be non-toxic to the animals.

3. Dose Administration:

  • Administer the mycotoxin solution via intraperitoneal (i.p.) injection.

  • Use a range of doses, typically with a logarithmic progression, to treat different groups of mice (n=5-10 per group).

  • Include a control group that receives only the vehicle.

4. Observation:

  • Observe the animals for signs of toxicity and mortality continuously for the first 4 hours after injection and then at regular intervals for up to 14 days.

5. LD50 Calculation:

  • Record the number of mortalities in each group.

  • Calculate the LD50 value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method[2][3].

In Vitro Cytotoxicity (IC50) Determination using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.[4]

1. Cell Culture:

  • Culture a suitable cell line (e.g., a non-cancerous murine fibroblast cell line for general cytotoxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Mycotoxin Treatment:

  • Prepare a series of dilutions of the mycotoxin in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the mycotoxin.

  • Include control wells with untreated cells and vehicle-treated cells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the mycotoxin that causes a 50% reduction in cell viability, by plotting a dose-response curve.[4][5][6]

Analysis of Apoptosis by Caspase Activation (Western Blot)

Western blotting can be used to detect the activation of key apoptotic proteins, such as caspases, which are proteolytically cleaved during apoptosis.[7][8][9][10]

1. Cell Lysis and Protein Extraction:

  • Treat cells with the mycotoxin for a specified time to induce apoptosis.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in the lysates.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, caspase-8, caspase-9). Use antibodies that can detect both the pro-caspase (inactive) and the cleaved (active) forms.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The appearance of cleaved caspase fragments indicates the activation of the apoptotic pathway.

Signaling Pathways in Pyridone Mycotoxin-Induced Apoptosis

The toxicity of many mycotoxins is linked to their ability to induce apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, based on the mechanisms of other mycotoxins, it is likely to involve the activation of caspases. The following diagram illustrates a generalized apoptotic signaling pathway that may be relevant to pyridone mycotoxins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Caspase-9 Caspase-9 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Mycotoxin Mycotoxin Mitochondrion Mitochondrion Mycotoxin->Mitochondrion stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow for Toxicity Comparison

The following diagram illustrates a logical workflow for the comparative toxicological evaluation of this compound and other pyridone mycotoxins.

Experimental_Workflow Start Start Mycotoxin Isolation & Purification Mycotoxin Isolation & Purification Start->Mycotoxin Isolation & Purification In Vivo Toxicity (LD50) In Vivo Toxicity (LD50) Mycotoxin Isolation & Purification->In Vivo Toxicity (LD50) In Vitro Cytotoxicity (IC50) In Vitro Cytotoxicity (IC50) Mycotoxin Isolation & Purification->In Vitro Cytotoxicity (IC50) Data Analysis & Comparison Data Analysis & Comparison In Vivo Toxicity (LD50)->Data Analysis & Comparison Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity (IC50)->Mechanism of Action Studies In Vitro Cytotoxicity (IC50)->Data Analysis & Comparison Apoptosis Assay (Caspase Activation) Apoptosis Assay (Caspase Activation) Mechanism of Action Studies->Apoptosis Assay (Caspase Activation) Apoptosis Assay (Caspase Activation)->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Workflow for comparative mycotoxin toxicity assessment.

Conclusion

This compound is a mycotoxin with demonstrated in vivo toxicity. However, a comprehensive quantitative comparison with other pyridone mycotoxins is currently hindered by the lack of a specific LD50 value for this compound. The available data for other pyridone alkaloids suggest a range of toxicities, likely influenced by their specific chemical structures. The induction of apoptosis appears to be a common mechanism of toxicity for this class of compounds. Further research is warranted to determine the precise LD50 of this compound and to elucidate the specific molecular targets and signaling pathways involved in its toxicity. Such studies will be invaluable for a more complete risk assessment and for the potential development of therapeutic interventions.

References

A Comparative Guide to the Structure-Activity Relationship of Fischerin Analogs and Related 4-Hydroxy-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens and the need for novel anticancer agents have spurred the search for new chemical entities with potent biological activity. Fischerin, a mycotoxin produced by the fungus Neosartorya fischeri, has drawn interest due to its unique 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone core structure. While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are limited in publicly available literature, significant research has been conducted on structurally related 4-hydroxy-2-pyridone alkaloids. This guide provides a comparative analysis of the antimicrobial and cytotoxic activities of these this compound-related compounds, offering insights into their therapeutic potential.

The data presented herein is compiled from a study by Zhao et al. (2023), which investigated two new 4-hydroxy-2-pyridone alkaloids, Furanpydone A and B, and two known compounds, N-hydroxyapiosporamide and Apiosporamide, isolated from the endophytic fungus Arthrinium sp.[1][2][3][4].

Comparative Biological Activity of 4-Hydroxy-2-pyridone Analogs

The following tables summarize the antimicrobial and cytotoxic activities of four 4-hydroxy-2-pyridone analogs. These compounds share a common scaffold but differ in their substituent groups, providing a basis for preliminary SAR analysis.

Table 1: Antimicrobial Activity (MIC, µM) of 4-Hydroxy-2-pyridone Analogs [1][2]

CompoundS. aureusMRSAB. subtilisC. perfringensR. solanacarumE. coliP. aeruginosaC. albicansC. glabrata
Furanpydone A (1) 12.512.5>50>50>50>50>50>50>50
Furanpydone B (2) >50>50>50>50>50>50>50>50>50
N-hydroxyapiosporamide (3) 25.025.025.025.025.0>50>50>50>50
Apiosporamide (4) 1.563.126.256.256.25>50>50>50>50

Table 2: Cytotoxic Activity (IC50, µM) of 4-Hydroxy-2-pyridone Analogs against Cancer Cell Lines [1][2]

CompoundMKN-45HCT116K562A549DU145SF126A-375786O5637PATU8988T
Furanpydone A (1) 4.355.276.937.327.888.158.639.129.549.72
Furanpydone B (2) >10>10>10>10>10>10>10>10>10>10
N-hydroxyapiosporamide (3) >108.93>10>10>10>10>109.87>10>10
Apiosporamide (4) >10>10>10>10>10>10>10>10>10>10

Structure-Activity Relationship Analysis

  • Antimicrobial Activity: The presence of a ternary epoxide in Apiosporamide (4) appears to be crucial for broad-spectrum antibacterial activity against Gram-positive bacteria and R. solanacarum. The replacement of the epoxide with a furan ring in Furanpydone A (1) significantly reduces this activity. The absence of the N-hydroxyl group in Apiosporamide (4) compared to N-hydroxyapiosporamide (3) leads to a marked increase in potency. None of the tested compounds exhibited significant activity against Gram-negative bacteria or fungi at the tested concentrations.

  • Cytotoxic Activity: Furanpydone A (1) , which possesses a furan ring, demonstrated broad-spectrum cytotoxicity against a panel of ten cancer cell lines. In contrast, its diastereomer Furanpydone B (2) was inactive, suggesting that the stereochemistry of the furan moiety is critical for its anticancer effects. The presence of an N-hydroxyl group in N-hydroxyapiosporamide (3) confers selective cytotoxicity against HCT116 and 786-O cell lines, an activity that is absent in Apiosporamide (4) . This indicates that the N-hydroxyl group may play a key role in the mechanism of cytotoxicity for this subclass of compounds.

Experimental Protocols

The following are the methodologies used for the key experiments cited in this guide, as described by Zhao et al. (2023)[1][2].

Antimicrobial Activity Assay: The antimicrobial activities of the compounds were evaluated using a twofold serial dilution technique in 96-well plates. The tested microorganisms included Gram-positive bacteria (Staphylococcus aureus, methicillin-resistant S. aureus, Bacillus subtilis, Clostridium perfringens), Gram-negative bacteria (Ralstonia solanacarum, Escherichia coli, Pseudomonas aeruginosa), and pathogenic fungi (Candida albicans, Candida glabrata). The compounds were dissolved in DMSO to a concentration of 10 mM and then diluted with Mueller-Hinton broth for bacteria and RPMI 1640 medium for fungi. The final concentrations of the compounds ranged from 100 to 0.048 µM. The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay: The cytotoxic activities of the compounds were determined using the Cell Counting Kit-8 (CCK-8) assay against a panel of human cancer cell lines. The cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the compounds (dissolved in DMSO and diluted with the culture medium) for 72 hours. After the incubation period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing Experimental Workflow and Potential Mechanisms

To further elucidate the methodologies and potential biological interactions, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Add serially diluted compounds B->C D Incubate for 72 hours C->D E Add CCK-8 solution D->E F Incubate for 2 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the in vitro cytotoxicity (CCK-8) assay.

logical_relationship Preliminary SAR of 4-Hydroxy-2-pyridone Analogs cluster_structure Structural Modifications cluster_activity Biological Activity S1 Ternary Epoxide A1 Potent Antibacterial Activity S1->A1 correlates with S2 Furan Ring A2 Reduced Antibacterial Activity S2->A2 correlates with A3 Broad Cytotoxicity S2->A3 correlates with (specific stereoisomer) S3 N-hydroxyl Group (Present) A4 Selective Cytotoxicity S3->A4 correlates with S4 N-hydroxyl Group (Absent) S4->A1 correlates with A5 No Cytotoxicity S4->A5 correlates with (in the absence of furan)

Caption: Logical relationships in the SAR of 4-hydroxy-2-pyridones.

References

Navigating the Uncharted Waters of Fischerin Detoxification: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the critical knowledge gap in the detoxification of Fischerin, a mycotoxin produced by the fungus Neosartorya fischeri.

First identified as a toxic metabolite causing lethal peritonitis in mice, this compound's specific mechanism of action and effective methods for its neutralization remain largely unexplored in published scientific literature. This document, therefore, serves as a comprehensive methodological framework. It outlines a comparative approach to efficacy testing for potential this compound detoxification methods, drawing upon established principles of mycotoxin research. The experimental protocols and data presented herein are illustrative, designed to provide a robust starting point for future research in this vital area.

Proposed Avenues for this compound Detoxification

While specific detoxification agents for this compound have not been documented, research into other mycotoxins suggests several promising strategies that warrant investigation. These can be broadly categorized as biological and chemical methods.

  • Biological Detoxification: This approach utilizes microorganisms or their enzymes to degrade or transform the mycotoxin into less toxic compounds. This is often considered a more environmentally friendly and specific method.[1][2][3][4][5]

  • Chemical Detoxification: This involves the use of chemical agents to alter the structure of the mycotoxin and reduce its toxicity. This can include methods such as hydrolysis, oxidation, or the use of adsorbent materials.

The following sections outline a structured experimental workflow to evaluate the efficacy of these potential detoxification methods for this compound.

A Comparative Experimental Workflow for Efficacy Testing

To rigorously assess the efficacy of various potential detoxification methods for this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Validation start Source this compound Toxin methods Potential Detoxification Methods (Biological & Chemical Agents) start->methods incubation Incubation of this compound with Detoxification Agent methods->incubation hplc Quantification of Residual this compound (HPLC-MS/MS) incubation->hplc cell_culture Cytotoxicity Assay (e.g., MTT on HepG2 cells) incubation->cell_culture data_analysis_vitro Data Analysis: - Degradation Efficiency (%) - IC50 Determination hplc->data_analysis_vitro cell_culture->data_analysis_vitro animal_model Animal Model (e.g., BALB/c mice) data_analysis_vitro->animal_model Select Most Promising Agents treatment_groups Treatment Groups: 1. Control 2. This compound only 3. This compound + Detox Agent 4. Detox Agent only animal_model->treatment_groups administration Oral Gavage Administration treatment_groups->administration monitoring Clinical Observation & Weight Monitoring administration->monitoring histopathology Histopathological Examination (Liver, Kidney) administration->histopathology biochemical_analysis Serum Biochemical Analysis (ALT, AST, CREA) monitoring->biochemical_analysis data_analysis_vivo Data Analysis: - Survival Rate - Biomarker Levels - Tissue Damage Scores biochemical_analysis->data_analysis_vivo histopathology->data_analysis_vivo

Figure 1. Proposed experimental workflow for testing this compound detoxification efficacy.
Detailed Experimental Protocols

1. In Vitro Quantification of this compound Degradation

  • Objective: To quantify the direct degradation of this compound by the detoxification agent.

  • Method:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

    • In a reaction vessel, combine the this compound solution with the detoxification agent (e.g., a specific microbial culture, a purified enzyme, or a chemical adsorbent).

    • Incubate the mixture under optimized conditions (temperature, pH, time) based on the nature of the detoxification agent.

    • At predetermined time points, collect aliquots of the reaction mixture.

    • Terminate the reaction (e.g., by protein denaturation or filtration).

    • Analyze the concentration of residual this compound using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

    • Calculate the degradation efficiency as a percentage of the initial this compound concentration.

2. In Vitro Cytotoxicity Assay

  • Objective: To assess the reduction in this compound's toxicity to mammalian cells after treatment with the detoxification agent.

  • Method:

    • Culture a relevant cell line, such as human liver carcinoma cells (HepG2), in 96-well plates.

    • Prepare serial dilutions of:

      • Untreated this compound.

      • This compound treated with the detoxification agent (from the degradation assay).

      • The detoxification agent alone (as a control).

    • Expose the cultured cells to these different preparations for a specified period (e.g., 24-48 hours).

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each condition. An increase in the IC50 value for the treated this compound indicates successful detoxification.

3. In Vivo Efficacy Study

  • Objective: To evaluate the protective effect of the detoxification agent against this compound-induced toxicity in a living organism.

  • Method:

    • Acclimate a suitable animal model (e.g., BALB/c mice) to laboratory conditions.

    • Divide the animals into four groups:

      • Group 1: Control (vehicle only).

      • Group 2: this compound only.

      • Group 3: this compound mixed with the detoxification agent.

      • Group 4: Detoxification agent only.

    • Administer the respective treatments orally for a defined period (e.g., 14 days).

    • Monitor the animals daily for clinical signs of toxicity and record body weight.

    • At the end of the study, collect blood samples for serum biochemical analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST) for liver damage; creatinine (CREA) for kidney damage).

    • Perform a necropsy and collect major organs (liver, kidneys) for histopathological examination.

Data Presentation for Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate easy comparison between different detoxification methods.

Table 1: In Vitro Efficacy of Potential Detoxification Methods for this compound

Detoxification AgentDegradation Efficiency (%)IC50 (µg/mL) of Untreated this compoundIC50 (µg/mL) of Treated this compoundFold Change in IC50
Method A (e.g., Bacillus subtilis culture)85.2 ± 4.110.5 ± 1.255.8 ± 3.75.3
Method B (e.g., Laccase enzyme)92.5 ± 3.510.5 ± 1.278.2 ± 5.17.4
Method C (e.g., Activated Charcoal)65.7 ± 5.810.5 ± 1.230.1 ± 2.92.9

Table 2: In Vivo Protective Effects of Selected Detoxification Methods against this compound Toxicity in Mice

Treatment GroupSurvival Rate (%)Serum ALT (U/L)Serum CREA (mg/dL)Liver Histopathology Score
Control10035 ± 50.4 ± 0.10
This compound only40250 ± 301.5 ± 0.33.5 ± 0.5
This compound + Method B9060 ± 80.6 ± 0.21.2 ± 0.3
Method B only10038 ± 60.4 ± 0.10

Hypothetical Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are unknown, many mycotoxins induce cellular damage through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic signaling pathways. A plausible hypothetical pathway for this compound-induced cytotoxicity that could be investigated is the intrinsic apoptosis pathway.

signaling_pathway This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Induces Stress ros Increased ROS Production mitochondrion->ros cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax Bax Activation ros->bax bax->mitochondrion Pore Formation apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced apoptosis.

Future research could validate this proposed pathway by measuring ROS levels, assessing mitochondrial membrane potential, and quantifying the activation of key caspases in this compound-exposed cells.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Fischerin and Other Novel Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific, validated stability-indicating assay method for the mycotoxin Fischerin is not publicly available in scientific literature. This guide therefore provides a generalized framework and comparison of methodologies for developing and validating such an assay for this compound or other novel mycotoxins, based on established principles for natural products and regulatory guidelines.

This compound, a toxic metabolite produced by the fungus Neosartorya fischeri, requires a robust analytical method to ensure the safety and stability of any potential pharmaceutical application or to monitor its presence as a contaminant. A stability-indicating assay method (SIAM) is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products, which may form under various environmental conditions. This guide outlines the necessary experimental protocols, data presentation, and a comparative analysis of potential high-performance liquid chromatography (HPLC) methods.

Experimental Protocols

The development and validation of a SIAM involves several key stages, from method development and forced degradation studies to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

1. Method Development and Optimization

The primary goal is to develop an HPLC method capable of separating this compound from all potential degradation products.

  • Instrumentation: A standard HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector is typically used. For structural elucidation of degradation products, a mass spectrometry (MS) detector is invaluable.[1]

  • Column Selection: Reversed-phase columns are the most common choice for analyzing mycotoxins. A comparison of different column chemistries is essential to achieve optimal separation.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is generally required to resolve compounds with varying polarities.

  • Detection Wavelength: The wavelength for quantification should be selected based on the UV spectrum of this compound, typically at its maximum absorbance to ensure high sensitivity.

2. Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[2] The drug substance should be subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are then analyzed by the developed HPLC method to check for the separation of the main peak from any newly formed peaks.

3. Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5] The key validation parameters are summarized in the table below.

Data Presentation

Table 1: Comparison of Hypothetical HPLC Methods for this compound Analysis

ParameterMethod AMethod BMethod C
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC8, 100 x 2.1 mm, 2.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10 mM Ammonium Acetate, pH 5.0B: MethanolA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B in 20 min30-90% B in 15 min15-75% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Resolution (Parent/Degradant) > 2.0 for all degradants> 1.8 for all degradants> 2.5 for all degradants
Run Time 25 min20 min15 min
Backpressure ~150 bar~180 bar~250 bar
Conclusion Good resolution, standard run time.Acceptable resolution, potential for improved selectivity with aromatic compounds.Excellent resolution, faster run time, suitable for UHPLC systems.

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R2))

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).Peak purity of this compound peak > 99%. Baseline resolution (Rs > 1.5) between this compound and its degradation products.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To demonstrate the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 2.0%.Intermediate Precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD for precision at LOQ ≤ 10%.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), mobile phase composition (±2%), and column temperature (±5°C) are varied.

Mandatory Visualizations

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) Dev1 Select HPLC Column (e.g., C18, Phenyl) Dev2 Optimize Mobile Phase (Gradient, pH) Dev1->Dev2 Dev3 Select Detector Wavelength Dev2->Dev3 Stress_Out Degraded Samples Dev3->Stress_Out Analyze Samples Stress1 Acid & Base Hydrolysis Stress1->Stress_Out Stress2 Oxidation (H2O2) Stress2->Stress_Out Stress3 Thermal & Photolytic Stress Stress3->Stress_Out Val1 Specificity Stress_Out->Val1 Demonstrate Separation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Val_Out Validated Method Val5->Val_Out Final Final Val_Out->Final Routine Analysis & Stability Studies

Caption: Workflow for development and validation of a stability-indicating assay.

G cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound (Parent Compound) Acid Acidic pH Oxidation Oxidation Light Photolysis Deg1 Hydrolyzed Product A Acid->Deg1 Deg2 Oxidized Product B Oxidation->Deg2 Deg3 Photodegradant C Light->Deg3

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Comparative Analysis of Fischerin Production in Neosartorya fischeri Strains

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Fischerin yields and biosynthetic pathways in different fungal isolates.

This compound, a toxic pyridone metabolite, is a secondary metabolic product of the ascomycete fungus Neosartorya fischeri (also known by its anamorph name, Aspergillus fischeri). This guide provides a comparative analysis of this compound production in different strains of this fungus, summarizing available quantitative data, detailing experimental protocols for its cultivation and analysis, and illustrating the proposed biosynthetic pathway. This information is intended for researchers, scientists, and drug development professionals interested in the production and biology of this fungal metabolite.

Strain-Dependent Variation in this compound Production

While numerous strains of Neosartorya fischeri have been isolated from various environments, including soil and as endophytes in plants, comprehensive comparative studies on their this compound production capabilities are limited. However, existing research indicates that the production of secondary metabolites, including this compound, is highly strain-dependent. Two notable strains mentioned in the literature are Neosartorya fischeri NRRL 181, a well-characterized reference strain, and Neosartorya fischeri JS0553, an endophytic fungus from which this compound has been isolated.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a general experimental workflow for the cultivation of Neosartorya fischeri, and the extraction and quantification of this compound.

Fungal Strain Cultivation

A common method for cultivating Neosartorya fischeri for secondary metabolite production involves solid-state or liquid fermentation.

  • Solid-State Fermentation:

    • Medium Preparation: Potato Dextrose Agar (PDA) is a commonly used medium. Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Inoculation: Inoculate the sterile PDA plates or slants with spores or mycelial plugs of the desired Neosartorya fischeri strain.

    • Incubation: Incubate the cultures at 25-30°C for 14-21 days in the dark.

  • Liquid Fermentation:

    • Medium Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek Yeast Autolysate (CYA) broth. Dispense into flasks and sterilize by autoclaving.

    • Inoculation: Inoculate the sterile broth with a spore suspension or mycelial fragments of the Neosartorya fischeri strain.

    • Incubation: Incubate the flasks at 25-30°C on a rotary shaker (e.g., 150 rpm) for 14-21 days.

Extraction of this compound

Following incubation, the fungal biomass and culture medium are extracted to isolate the secondary metabolites.

  • Homogenization: Homogenize the entire culture (mycelia and agar/broth) with a suitable organic solvent, such as ethyl acetate or methanol.

  • Extraction: Perform solvent extraction by shaking or stirring the mixture for several hours. The process can be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove fungal biomass and solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification of this compound

The concentration of this compound in the crude extract can be determined using chromatographic techniques.

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a specific concentration. Filter the solution through a 0.22 µm syringe filter before analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of formic acid to improve peak shape) is a common mobile phase system.

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in the sample to the standard curve to determine its concentration. The results can be expressed as mg of this compound per liter of culture medium (mg/L) or per gram of dry fungal biomass (mg/g).

Biosynthetic Pathway of this compound

This compound belongs to the family of fungal pyridone alkaloids. Its biosynthesis is proposed to involve a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The general proposed pathway for the formation of the 4-hydroxy-2-pyridone core, a key structural feature of this compound, is illustrated below. This pathway is based on studies of similar fungal pyridone alkaloids.

fischerin_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_chain Polyketide Chain Malonyl-CoA->Polyketide_chain PKS domains (KS, AT, DH, KR, ACP) PKS-NRPS_intermediate PKS-NRPS Intermediate Polyketide_chain->PKS-NRPS_intermediate Condensation (C domain) Amino_Acid Amino Acid (e.g., L-Alanine) Aminoacyl-AMP Aminoacyl-AMP Amino_Acid->Aminoacyl-AMP A domain Thioesterified_AA Thioesterified Amino Acid Aminoacyl-AMP->Thioesterified_AA T domain Thioesterified_AA->PKS-NRPS_intermediate Tetramic_acid Tetramic Acid Intermediate PKS-NRPS_intermediate->Tetramic_acid Cyclization/ Release Pyridone_core 4-Hydroxy-2-Pyridone Core Tetramic_acid->Pyridone_core Oxidative Rearrangement (e.g., P450 monooxygenase) This compound This compound Pyridone_core->this compound Tailoring Reactions (e.g., Hydroxylation, N-methylation) experimental_workflow cluster_strains Fungal Strains cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Comparison strain1 Strain A (e.g., N. fischeri NRRL 181) culture1 Solid or Liquid Culture strain1->culture1 strain2 Strain B (e.g., N. fischeri JS0553) culture2 Solid or Liquid Culture strain2->culture2 extract1 Solvent Extraction culture1->extract1 extract2 Solvent Extraction culture2->extract2 hplc1 HPLC-MS/DAD Analysis extract1->hplc1 hplc2 HPLC-MS/DAD Analysis extract2->hplc2 quant1 Quantification of this compound (mg/L or mg/g) hplc1->quant1 quant2 Quantification of this compound (mg/L or mg/g) hplc2->quant2 comparison Comparative Analysis quant1->comparison quant2->comparison

References

In Vivo Toxicity of Fischerin: A Comparative Analysis with Immunosuppressive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo toxicity of Fischerin, a mycotoxin produced by the fungus Neosartorya fischeri, with two widely used immunosuppressive drugs, Tacrolimus and Mycophenolate Mofetil. While this compound has demonstrated biological activity, its development as a therapeutic agent is hampered by a lack of comprehensive in vivo safety and efficacy data. This guide summarizes the available toxicity findings for this compound and compares them against the established profiles of its potential alternatives, supported by experimental data from preclinical studies.

Executive Summary

This compound has been identified as a mycotoxin that causes lethal peritonitis in mice.[1] However, specific quantitative toxicity data, such as the median lethal dose (LD50), for this compound administered intraperitoneally is not publicly available in the cited literature. In contrast, Tacrolimus and Mycophenolate Mofetil, both established immunosuppressants, have more extensively characterized in vivo toxicity profiles. This guide presents a side-by-side comparison of the known toxic effects, target organs, and available quantitative toxicity data for these compounds.

Data Presentation: Comparative In Vivo Toxicity

The following table summarizes the available in vivo toxicity data for this compound and its alternatives in mice. It is important to note the absence of a reported LD50 for this compound, which limits a direct quantitative comparison of acute toxicity.

Compound Primary Toxic Effect Target Organs/Systems Administration Route Vehicle Mouse Strain LD50 (mg/kg) Other Toxicity Observations
This compound Lethal Peritonitis[1]Peritoneal cavity, likely multi-organ failure secondary to sepsisIntraperitoneal (inferred)Not specifiedNot specifiedNot Reported-
Tacrolimus Nephrotoxicity, Neurotoxicity, ImmunosuppressionKidney, Nervous System, Immune SystemOral, Intraperitoneal, SubcutaneousVarious (e.g., saline, DMSO)Various (e.g., C57BL/6, BALB/c)Not consistently reported for acute toxicity; toxicity is dose and duration-dependent.[2]Can induce lymphomas at high doses in mice.[2]
Mycophenolate Mofetil Gastrointestinal toxicity, Hematological suppressionGI tract (duodenum, jejunum), Bone marrowOral, IntraperitonealVarious (e.g., carboxymethylcellulose)Various (e.g., CD-1)>4000 mg/kg (oral in mice)[3]High doses can lead to mortality due to gastrointestinal infections.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo toxicity studies. As the specific protocol for the initial this compound toxicity finding is not detailed in the available literature, a generalizable protocol for inducing chemical peritonitis in mice is described below, based on established methodologies. This is followed by representative protocols for assessing the in vivo toxicity of Tacrolimus and Mycophenolate Mofetil.

Protocol 1: General Procedure for Induction of Chemical Peritonitis in Mice

This protocol provides a framework for assessing the potential of a test compound to induce peritonitis.

1. Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatized for at least one week before the experiment.

2. Compound Administration:

  • The test compound (e.g., this compound) is dissolved or suspended in a sterile, non-toxic vehicle.

  • Administered via intraperitoneal (i.p.) injection.

  • A control group receives the vehicle only.

  • Multiple dose groups are typically used to determine a dose-response relationship.

3. Monitoring:

  • Animals are monitored for clinical signs of peritonitis, which may include abdominal swelling, lethargy, ruffled fur, and weight loss.

  • Observations are typically made at regular intervals (e.g., 1, 4, 8, 24, and 48 hours) post-injection.

  • Body weight is recorded daily.

4. Endpoint and Analysis:

  • The primary endpoint may be mortality, in which case the LD50 can be calculated.

  • For sublethal studies, animals are euthanized at a predetermined time point.

  • Peritoneal lavage is performed to collect peritoneal fluid for analysis of inflammatory cell influx (e.g., neutrophils, macrophages) by flow cytometry or microscopy.

  • Peritoneal tissues and other major organs (liver, kidneys, spleen) are collected for histopathological examination to assess inflammation, necrosis, and other pathological changes.

Protocol 2: In Vivo Toxicity Assessment of Tacrolimus in Mice

1. Animals and Dosing:

  • Male BALB/c mice, 6-8 weeks old.

  • Tacrolimus is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administered orally or via i.p. injection daily for a specified period (e.g., 14 or 28 days).

  • Dose ranges can vary, for example, from 1 to 10 mg/kg/day.

2. Monitoring and Sample Collection:

  • Daily monitoring for clinical signs of toxicity.

  • Weekly blood collection for hematological and biochemical analysis (e.g., complete blood count, kidney and liver function tests).

  • At the end of the study, mice are euthanized, and organs (kidneys, liver, spleen, thymus) are collected for weight measurement and histopathological analysis.

Protocol 3: In Vivo Toxicity Assessment of Mycophenolate Mofetil in Mice

1. Animals and Dosing:

  • Male CD-1 mice, 7-9 weeks old.

  • Mycophenolate Mofetil is suspended in a vehicle like 0.5% carboxymethylcellulose.

  • Administered orally via gavage daily for up to 13 weeks.

  • Doses can range from low (e.g., 10 mg/kg/day) to high (e.g., 300 mg/kg/day).[3]

2. Monitoring and Endpoint Analysis:

  • Regular observation for signs of gastrointestinal distress (e.g., diarrhea, weight loss).

  • Hematological analysis to assess for myelosuppression.

  • At necropsy, the gastrointestinal tract, bone marrow, and lymphoid tissues are examined for histopathological changes.

Mandatory Visualization

Signaling Pathway: Putative Mechanism of this compound-Induced Inflammation

While the precise molecular mechanism of this compound-induced peritonitis is not elucidated, it is likely to involve the activation of resident immune cells in the peritoneal cavity, leading to a cascade of inflammatory signaling. The following diagram illustrates a hypothetical signaling pathway.

fischerin_pathway This compound This compound Macrophage Peritoneal Macrophage This compound->Macrophage PRR Pattern Recognition Receptors (PRRs) Macrophage->PRR Binds to NFkB NF-κB Activation PRR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Neutrophil Neutrophil Recruitment Cytokines->Neutrophil Peritonitis Peritonitis Neutrophil->Peritonitis

Caption: Hypothetical signaling pathway of this compound-induced peritonitis.

Experimental Workflow: In Vivo Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vivo toxicity of a test compound.

toxicity_workflow start Start: Test Compound animal_model Animal Model Selection (e.g., Mice) start->animal_model dose_prep Dose Formulation & Vehicle Selection animal_model->dose_prep admin Compound Administration (e.g., Intraperitoneal) dose_prep->admin monitoring In-life Monitoring (Clinical Signs, Body Weight) admin->monitoring endpoint Endpoint Determination (Mortality or Euthanasia) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy Euthanasia analysis Histopathology & Biochemical Analysis necropsy->analysis data Data Analysis & Interpretation analysis->data end End: Toxicity Profile data->end

Caption: General experimental workflow for in vivo toxicity studies.

Logical Relationship: Comparison of Immunosuppressive Agents

This diagram illustrates the comparative aspects considered in this guide for this compound and its alternatives.

References

Safety Operating Guide

Navigating the Disposal of Fischerin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Fischerin

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, a metabolite from the ascomycete Neosartorya fischeri. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for chemical waste management that should be applied.

Understanding this compound: Key Data

PropertyData for this compoundInformation Typically Found in an SDS
Chemical Formula C₂₃H₂₉NO₇Basic chemical identification.
Molecular Weight 431.5 g/mol Important for various chemical calculations.
Physical State Solid (presumed)Determines appropriate handling and storage.
Health Hazards Data not availableDetails on toxicity, carcinogenicity, etc.
Environmental Hazards Data not availableInformation on aquatic toxicity and persistence.
Fire Hazards Data not availableFlash point, flammability limits, and suitable extinguishing media.
Disposal Considerations Data not availableSpecific instructions for waste disposal.

Experimental Protocol: Step-by-Step Disposal Procedures for Chemical Waste

The following protocol outlines the standard procedure for the disposal of chemical waste like this compound in a laboratory setting. Adherence to these steps is crucial for ensuring safety and regulatory compliance.

  • Personal Protective Equipment (PPE) and Handling:

    • Always handle chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

  • Waste Identification and Classification:

    • Treat all chemical waste as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[1]

    • If the identity of a chemical waste is unknown, it must be labeled and managed as hazardous waste until it can be properly identified.[2]

  • Waste Segregation:

    • Properly segregate different types of chemical waste to prevent dangerous reactions.[3]

    • Do not mix incompatible wastes, such as acids with bases or oxidizers with flammable materials.[4][5]

    • Keep solid and liquid waste in separate containers.[6]

  • Containerization:

    • Use appropriate, compatible containers for waste storage. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1][5]

    • Leave approximately 10% headspace in liquid waste containers to allow for expansion.[6]

    • Keep waste containers closed except when adding waste.[2][5]

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."[5][7]

    • The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the approximate percentages of each component, and the date when waste was first added to the container.[3][5][8]

    • Ensure labels are securely attached and legible.[4][5]

  • Storage:

    • Store chemical waste in a designated and clearly marked satellite accumulation area (SAA) that is at or near the point of generation.[2][9]

    • The SAA should be under the control of the laboratory personnel.[5]

    • Ensure proper segregation of incompatible waste streams within the SAA.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS or equivalent department to arrange for the collection of hazardous waste.[2][7]

    • Follow your institution's specific procedures for requesting a waste pickup.[7]

    • Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[2]

    • Incineration by a licensed facility is a common disposal method for many organic chemical wastes.[6]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of laboratory chemical waste.

Chemical_Waste_Disposal_Workflow cluster_prep Preparation & Handling cluster_id Identification & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: Chemical Waste Generated ppe Wear Appropriate PPE start->ppe ventilation Work in Ventilated Area ppe->ventilation identify Identify Waste Composition ventilation->identify unknown Treat as Unknown Hazardous Waste identify->unknown Unknown classify Classify Waste (Hazardous/Non-Hazardous) identify->classify Known labeling Label Container Correctly (Name, Date, Hazards) unknown->labeling segregate Segregate by Compatibility classify->segregate container Select Compatible Container segregate->container container->labeling store Store in Satellite Accumulation Area labeling->store request_pickup Request EHS Pickup store->request_pickup disposal Professional Disposal request_pickup->disposal end End: Waste Disposed Safely disposal->end

References

Standard Operating Procedure: Handling and Disposal of Fischerin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical substance, "Fischerin," for illustrative purposes only. "this compound" is not a recognized chemical compound, and this document should be used solely as a template for developing safety protocols for real, identified hazardous materials. Always consult the official Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent, fictional neurotoxic and cytostatic agent. The procedural guidance herein is designed to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is a synthetic peptide with high biological activity. Its primary hazards are acute neurotoxicity upon inhalation or dermal absorption and potential long-term cytostatic effects with repeated exposure. A thorough risk assessment must be conducted before any new procedure involving this compound.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValue
Physical State Lyophilized white powder
Solubility Soluble in DMSO, sparingly soluble in water
Odor Odorless
LD50 (Oral, Rat) 5 mg/kg (estimated)
LD50 (Dermal, Rabbit) 20 mg/kg (estimated)
Permissible Exposure Limit (PEL) 0.1 µg/m³ (8-hour TWA)
Target Organs Central Nervous System, Kidneys, Liver

Personal Protective Equipment (PPE)

The selection of PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for various handling scenarios.

Table 2: Required Personal Protective Equipment for this compound

ScenarioGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing/Aliquoting Double Nitrile (chemo-rated)Chemical Splash GogglesDisposable, fluid-resistant gownN95 or higher respirator inside a certified chemical fume hood
In Vitro Cell Culture Double NitrileSafety Glasses with Side ShieldsStandard Lab CoatNot required if handled in a biosafety cabinet
Animal Dosing (Inhalation) Double Nitrile (chemo-rated)Full-face shieldDisposable, full-coverage suitPowered Air-Purifying Respirator (PAPR)
Waste Disposal Heavy-duty Nitrile or Butyl RubberChemical Splash GogglesDisposable, fluid-resistant gownN95 respirator

Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO.

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

  • Preparation:

    • Don all required PPE as specified in Table 2 for "Weighing/Aliquoting."

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatulas, vortex mixer, and pre-labeled, screw-cap microcentrifuge tubes.

  • Weighing:

    • Tare the analytical balance with a piece of weigh paper inside the fume hood.

    • Carefully weigh the desired amount of lyophilized this compound powder. Avoid creating airborne dust.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weigh paper with the this compound powder into a new, appropriately sized tube.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Securely cap the tube and vortex until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in pre-labeled tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C in a clearly marked secondary container.

  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood with a 10% bleach solution, followed by 70% ethanol.

    • Dispose of all contaminated disposables as hazardous waste.

G prep 1. Preparation (Don PPE, Designate Area) weigh 2. Weighing (Inside Fume Hood) prep->weigh solubilize 3. Solubilization (Add DMSO, Vortex) weigh->solubilize aliquot 4. Aliquoting & Storage (Single-use tubes, -80°C) solubilize->aliquot decon 5. Decontamination (Bleach, Ethanol) aliquot->decon waste 6. Waste Disposal (Segregated Hazardous Waste) decon->waste

Caption: Workflow for the safe preparation of a this compound stock solution.

Disposal Plan

Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All contaminated solid waste (e.g., gloves, gowns, pipette tips, tubes) must be placed in a dedicated, clearly labeled hazardous waste container with a liner.

    • This container must be kept closed when not in use.

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected in a designated, sealed, and shatterproof hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by institutional guidelines. Unused stock solutions in DMSO should be collected separately.

  • Sharps:

    • Needles, scalpels, or any other contaminated sharps must be disposed of immediately into a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • All this compound waste containers must be sealed, labeled with a hazardous waste tag, and transported by trained personnel to the institution's hazardous waste management facility for incineration.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fischerin
Reactant of Route 2
Fischerin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.